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  • Product: (S)-3-Amino-4-(2-furyl)-butyric acid
  • CAS: 270263-05-3

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetic Macrocycles: A Technical Guide to (S)-3-Amino-4-(2-furyl)-butyric Acid

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, the transition from linear peptides to structurally rigid, proteolytically stable peptidomimetic macrocycles has opened new avenues for t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the transition from linear peptides to structurally rigid, proteolytically stable peptidomimetic macrocycles has opened new avenues for targeting challenging protein-protein interactions (PPIs). (S)-3-Amino-4-(2-furyl)-butyric acid (CAS: 270263-05-3), also known as L- β -HomoAla(2-furyl)-OH, is a critical chiral β3 -amino acid building block[1].

By inserting an additional methylene group into the peptide backbone, β -amino acids inherently resist enzymatic degradation[2]. Furthermore, the 2-furyl side chain acts as a specialized bioisostere for aromatic residues (like Phenylalanine or Tryptophan), offering a unique heteroaromatic π -system that improves aqueous solubility while maintaining the ability to engage in deep hydrophobic pocket interactions[1].

Physicochemical Profiling

Accurate analytical characterization is the foundation of reproducible synthetic workflows. Below is the consolidated physicochemical data for (S)-3-Amino-4-(2-furyl)-butyric acid[1].

PropertyValue / Specification
Chemical Name (S)-3-Amino-4-(2-furyl)butanoic acid
Common Synonym L- β -HomoAla(2-furyl)-OH
CAS Registry Number 270263-05-3
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Melting Point 191 - 195 °C (decomposition)
Optical Rotation [α]D20​=+12±1∘ (c=1 in H₂O)
Storage Conditions 0 - 8 °C, desiccated

Mechanistic Grounding: Macrocyclic PPI Inhibition

The p53-MDM2 interaction is a classic example of an "undruggable" PPI mediated by an α -helical transactivation domain. Three residues on p53 (Phe19, Trp23, and Leu26) insert into the hydrophobic cleft of MDM2[3].

When engineering stapled peptides or macrocycles to inhibit MDM2, replacing native α -amino acids with β -amino acids like (S)-3-Amino-4-(2-furyl)-butyric acid serves a dual purpose:

  • Conformational Pre-organization : The β -carbon alters the dihedral angles, stabilizing specific secondary structures (such as 14-helices) that mimic the spatial orientation of the native p53 α -helix[3].

  • Targeted Affinity : The furan ring effectively mimics the aromatic bulk of Phe19 or Trp23, displacing MDM2 and preventing the ubiquitination and subsequent degradation of the p53 tumor suppressor[3].

p53_MDM2_Pathway MDM2 MDM2 (Negative Regulator) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates & Inhibits Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Degradation Proteasomal Degradation p53->Degradation Targeted by MDM2 Macrocycle Peptidomimetic Macrocycle (w/ β-HomoAla(2-furyl)) Macrocycle->MDM2 Competitive Binding (Disrupts Interaction)

Fig 1: Disruption of the p53-MDM2 signaling pathway by a β-amino acid macrocycle.

Synthetic Methodology: The Arndt-Eistert Homologation

To synthesize (S)-3-Amino-4-(2-furyl)-butyric acid from its α -amino acid precursor (L-2-Furylalanine), the Arndt-Eistert homologation is the gold standard[2][4]. This method is chosen specifically because the Wolff rearrangement proceeds with near-perfect retention of stereochemical integrity at the chiral center[4].

Causality in Reagent Selection
  • Isobutyl Chloroformate (IBCF) : Chosen over standard acid chlorides to form a mixed anhydride, preventing racemization of the sensitive α -chiral center.

  • Silver(I) Benzoate : Acts as a mild catalyst to drive the Wolff rearrangement of the diazoketone into a ketene intermediate, avoiding the harsh thermal conditions that could degrade the furan ring[2][4]. Recent advancements also allow for photo-induced Wolff rearrangements in flow reactors to safely scale this process[5].

ArndtEistert Start N-Protected α-Amino Acid (Fmoc-L-2-Furylalanine) Activation Mixed Anhydride Formation (IBCF, NMM, THF) Start->Activation Step 1 Diazo Diazoketone Intermediate (+ Diazomethane) Activation->Diazo Step 2 Wolff Wolff Rearrangement (Ag(I) Benzoate or Photolysis) Diazo->Wolff Step 3 Ketene Ketene Intermediate Wolff->Ketene -N2 Product β-Amino Acid (S)-3-Amino-4-(2-furyl)-butyric acid Ketene->Product +H2O

Fig 2: Arndt-Eistert homologation workflow for β-amino acid synthesis.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Diazoketone Intermediate
  • Activation : Dissolve Fmoc-L-2-Furylalanine (1.0 eq) in anhydrous THF under N₂. Cool to -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed dropwise by isobutyl chloroformate (IBCF, 1.05 eq). Stir for 15 minutes.

  • Homologation : Filter the precipitated NMM-HCl salt. Add the filtrate dropwise to an ethereal solution of diazomethane (3.0 eq) at 0 °C. Stir for 2 hours in the dark[4].

  • System Validation Checkpoint : Take a 50 μ L aliquot, evaporate the solvent, and run an FT-IR. Validation is confirmed by the presence of a strong diazo stretching frequency at ~2100 cm⁻¹. If absent, the mixed anhydride formation failed.

  • Quenching : Destroy excess diazomethane with a few drops of glacial acetic acid[2]. Concentrate under reduced pressure.

Protocol B: Wolff Rearrangement to the β -Amino Acid
  • Rearrangement : Dissolve the crude diazoketone in a 10:1 mixture of THF/H₂O. Cool to -25 °C.

  • Catalysis : Add a solution of Silver(I) benzoate (0.1 eq) dissolved in triethylamine dropwise[4]. Protect the flask from light.

  • System Validation Checkpoint : Monitor the reaction via TLC or IR. Validation is confirmed when the diazo peak at ~2100 cm⁻¹ completely disappears, indicating full conversion of the ketene to the carboxylic acid.

  • Purification : Concentrate, acidify with 1M KHSO₄, extract with ethyl acetate, and purify via flash chromatography to yield Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid.

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling β -amino acids is kinetically slower than α -amino acids due to the increased steric bulk of the extra methylene unit.

  • Resin Preparation : Swell Rink Amide AM resin in DMF for 30 minutes. Deprotect with 20% piperidine in DMF.

  • Pre-Activation (Critical Step) : Dissolve Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid (3.0 eq) in DMF. Add HATU (2.9 eq) and DIPEA (6.0 eq). Causality: HATU is strictly required over standard HBTU. The 7-aza-benzotriazole moiety of HATU accelerates active ester formation, overcoming the steric hindrance of the β -carbon.

  • Coupling : Add the activated complex to the resin. Agitate for 2 hours at room temperature.

  • System Validation Checkpoint : Perform a Kaiser Test. Validation is confirmed by a yellow/colorless resin bead, indicating >99% coupling efficiency. A blue bead indicates incomplete coupling, requiring a double-couple cycle.

References

  • (2-Furyl)-L-β-homoalanine - Chem-Impex | Source : chemimpex.com | URL : 1

  • WO2013123266A1 - Peptidomimetic macrocycles | Source : google.com (Google Patents) | URL : 3

  • Application Note: Synthesis of β-Amino Acids via Arndt-Eistert Homologation of α-Amino Acids | Source : benchchem.com | URL : 4

  • Arndt-Eistert Synthesis | Source : organic-chemistry.org | URL :2

  • Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade | Source : acs.org | URL : 5

Sources

Exploratory

(S)-3-Amino-4-(2-furyl)-butyric acid chemical properties

An In-Depth Technical Guide to (S)-3-Amino-4-(2-furyl)-butyric Acid: Properties, Synthesis, and Applications Introduction and Significance (S)-3-Amino-4-(2-furyl)-butyric acid is a non-proteinogenic β-amino acid, a class...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-3-Amino-4-(2-furyl)-butyric Acid: Properties, Synthesis, and Applications

Introduction and Significance

(S)-3-Amino-4-(2-furyl)-butyric acid is a non-proteinogenic β-amino acid, a class of molecules of significant interest in medicinal chemistry and materials science. Its structure is characterized by a stereochemically defined center at the β-carbon (C3), an amino group, a carboxylic acid moiety, and a furan ring attached via a methylene bridge. This unique combination of functional groups imparts specific conformational constraints and chemical properties, making it a valuable building block for novel molecular architectures.

While butyric acid and its simple derivatives are known for their roles in metabolism and as industrial chemicals, the introduction of the furan ring and the specific (S)-stereochemistry positions this molecule as a specialized scaffold.[1][2] The furan ring, a bioisostere of the phenyl ring, is a common motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its distinct electronic properties. The β-amino acid backbone provides resistance to enzymatic degradation by peptidases, a critical feature for developing more stable peptide-based therapeutics (peptidomimetics). Its structural similarity to key intermediates used in the synthesis of modern pharmaceuticals, such as sitagliptin, suggests its potential as a precursor for novel enzyme inhibitors and other bioactive compounds.[3][4]

This guide provides a comprehensive overview of the chemical properties, a representative synthetic approach, analytical characterization methods, and potential applications of (S)-3-Amino-4-(2-furyl)-butyric acid for researchers in drug discovery and chemical biology.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers.

Core Identifiers
PropertyValueSource
IUPAC Name (3S)-3-Amino-4-(furan-2-yl)butanoic acidN/A
CAS Number 270263-05-3[5]
Molecular Formula C₈H₁₁NO₃[5]
Molecular Weight 169.18 g/mol [5]
Canonical SMILES C1=COC(=C1)CNN/A
Chemical Structure and Stereochemistry

The molecule's functionality is dictated by its three-dimensional arrangement. The stereocenter at the C3 position is in the (S)-configuration, which is crucial for specific molecular recognition in biological systems.

Caption: 2D structure of (S)-3-Amino-4-(2-furyl)-butyric acid.

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various environments, influencing its solubility, stability, and suitability for specific applications.

PropertyValueNotes
Appearance Off-white to light yellow solidBased on typical appearance of similar amino acids.[6]
Solubility Soluble in water and polar organic solvents (e.g., Methanol, DMSO).Predicted based on the polar amino and carboxyl groups.
Stability Stable under normal ambient and anticipated storage and handling conditions.[7]
Storage Recommended storage at 2-8°C, protected from light and moisture. For long-term storage, -20°C is advised.General recommendation for amino acid derivatives.[6][8]
pKa (predicted) ~4.0 (Carboxylic acid), ~9.8 (Amine)Estimated values based on similar β-amino acids.
LogP (predicted) -0.5 to 0.5Indicates a relatively hydrophilic character.

Synthesis and Characterization

As a specialized chemical, (S)-3-Amino-4-(2-furyl)-butyric acid is not produced through natural fermentation but requires targeted chemical synthesis. The following represents a logical and robust approach to its preparation and subsequent analytical validation.

Representative Asymmetric Synthesis

The key challenge in synthesizing this molecule is the stereoselective installation of the amine group at the C3 position. A reliable method involves an asymmetric Michael addition, a cornerstone of modern organic synthesis.

Rationale: This approach builds the carbon skeleton and sets the stereocenter in a single, efficient step. The choice of a chiral auxiliary or catalyst is critical for achieving high enantiomeric excess (e.e.).

G start Furan-2-carbaldehyde + Malonic acid half-ester step1 Knoevenagel Condensation start->step1 intermediate1 (E)-ethyl 4-(furan-2-yl)but-2-enoate step1->intermediate1 step2 Asymmetric Michael Addition (Chiral Amine Source, e.g., (R)-PEA) intermediate1->step2 intermediate2 Chiral β-amino ester step2->intermediate2 step3 Hydrolysis (Acid or Base) + Deprotection (e.g., Hydrogenolysis) intermediate2->step3 product (S)-3-Amino-4-(2-furyl) -butyric acid step3->product

Caption: Proposed workflow for the asymmetric synthesis of the target compound.

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemical integrity of the final product is paramount. A multi-technique approach ensures a comprehensive and trustworthy analysis.

Rationale: Each technique provides orthogonal information. NMR confirms the structure, MS confirms the mass, and Chiral HPLC confirms the enantiomeric purity. This self-validating system is essential for use in a research or drug development setting.

G start Purified Solid Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc Chiral HPLC start->hplc check1 Structural Confirmation nmr->check1 check2 Molecular Weight Verification ms->check2 check3 Enantiomeric Purity (>99% e.e.) hplc->check3 final Qualified Material check1->final check2->final check3->final

Caption: A standard workflow for the analytical characterization of the final product.

Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals:

    • Signals in the aromatic region (~6.0-7.5 ppm) corresponding to the three furan protons.

    • A multiplet for the C3 methine proton adjacent to the amino group.

    • Distinct multiplets for the non-equivalent protons of the C2 and C4 methylene groups.

  • Expected ¹³C NMR Signals:

    • A signal for the carbonyl carbon (~170-180 ppm).

    • Signals for the four furan carbons in the aromatic region.

    • Signals for the C2, C3, and C4 carbons in the aliphatic region.

  • Column Selection: Choose a chiral stationary phase (CSP) column suitable for separating amino acids, such as a cyclodextrin-based or Pirkle-type column.

  • Mobile Phase: Use a mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid) to improve peak shape.

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the (S) and (R) enantiomers. A reference sample of the racemic mixture is required for initial method development.

  • Analysis: Inject a solution of the synthesized sample and integrate the peak areas for the (S) and (R) enantiomers to calculate the enantiomeric excess (% e.e.).

Chemical Reactivity and Applications

The molecule's reactivity is governed by its three primary functional groups, enabling its use as a versatile building block.

  • Amino Group: Readily undergoes acylation and N-alkylation. Its protection, often with Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups, is standard practice for use in solid-phase peptide synthesis. This allows for the precise, sequential assembly of peptide chains.

  • Carboxylic Acid Group: Can be converted to esters, amides, or reduced to an alcohol.[1] This functional handle is crucial for coupling to other molecules, resins, or linkers in drug-conjugate chemistry.

  • Furan Ring: While aromatic, the furan ring can participate in electrophilic aromatic substitution, Diels-Alder reactions, or be hydrogenated to a tetrahydrofuran (THF) ring, offering pathways to further structural diversification.

Key Applications:
  • Peptidomimetics: As a β-amino acid, its incorporation into a peptide sequence induces novel secondary structures (e.g., helices, turns) and provides steric shielding against proteolytic enzymes, enhancing the in-vivo stability and bioavailability of therapeutic peptides.

  • Pharmaceutical Scaffolding: It serves as a chiral starting material for more complex molecules. The furan moiety can act as a hinge-binding element for kinase inhibitors or as a hydrogen bond acceptor in various enzyme active sites. Its structural relationship to intermediates for DPP-4 inhibitors highlights its potential in developing new treatments for type 2 diabetes.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, handling should be guided by best practices for similar laboratory chemicals.[7][9]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. PMC. [Link]

  • (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537. PubChem. [Link]

  • Butyric acid. Wikipedia. [Link]

  • Process for the production of 4-aminobutyric acid or its derivatives.
  • Butyric acid and prospects for creation of new medicines based on its derivatives. PMC. [Link]

  • CAS#:331763-68-9 | (S)-3-Amino-4-(4-fluorophenyl)-butyric acid-HCl. Chemsrc. [Link]

  • Butyric acid: Applications and recent advances in its bioproduction. OSTI.gov. [Link]

  • Advances in the biological production of butyric acid. ResearchGate. [Link]

  • 270263-05-3 | (S)-3-Amino-4-(2-furyl)-butyric acid. Capot Chemical. [Link]

  • Safety Data Sheet: 3-Amino butyric acid. Chemos GmbH&Co.KG. [Link]

  • Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Safety Data Sheet: Butyric acid. Carl ROTH. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

Sources

Foundational

Structural and Mechanistic Profiling of (S)-3-Amino-4-(2-furyl)-butyric Acid in Advanced Peptidomimetics

Executive Summary (S)-3-Amino-4-(2-furyl)-butyric acid, systematically classified as a β3 -amino acid and commonly referred to as L- β -homo(2-furyl)alanine, is a specialized non-proteinogenic building block rapidly gain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Amino-4-(2-furyl)-butyric acid, systematically classified as a β3 -amino acid and commonly referred to as L- β -homo(2-furyl)alanine, is a specialized non-proteinogenic building block rapidly gaining traction in modern drug discovery[1]. By introducing an additional methylene carbon into the peptide backbone, this compound fundamentally alters the local Ramachandran landscape. This structural modification confers extreme resistance to proteolytic degradation while enforcing highly specific secondary structural motifs, making it an indispensable component in the synthesis of stapled peptides and macrocyclic therapeutics[2].

Chemical Identity and Structural Architecture

Unlike natural α -amino acids where the amino group is attached directly to the α -carbon, (S)-3-amino-4-(2-furyl)-butyric acid features its primary amine on the β -carbon (C3), with a 2-furyl ring substituent located at the γ -position (C4). This configuration classifies it as a β3 -homologue of 2-furylalanine.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data and structural identifiers for the free acid form of the compound:

PropertyValue / Description
IUPAC Name (3S)-3-amino-4-(furan-2-yl)butanoic acid
Common Synonyms L- β -homo(2-furyl)alanine; (S)-3-amino-4-(2-furyl)butyric acid
CAS Registry Number 270263-05-3
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Stereochemistry (S)-configuration at C3
Purity Standard (HPLC) >99.0% (Typical for synthetic applications)

Data aggregated from standardized chemical repositories 3[3], 1[1].

Mechanistic Utility in Drug Design: The β -Peptide Advantage

The integration of (S)-3-amino-4-(2-furyl)-butyric acid into therapeutic peptides addresses the most prominent bottleneck in peptide drug development: rapid in vivo clearance.

Proteolytic Evasion: Natural α -peptides are rapidly cleaved by exopeptidases and endopeptidases. The β -homo analogue evades enzymatic recognition because the active sites of natural proteases are stereoelectronically calibrated exclusively for α -carbon spacing. The extra methylene unit disrupts the scissile bond alignment within the protease catalytic triad 2[2].

Targeting the MDM2/p53 Axis: The 2-furyl side chain provides a highly specific combination of hydrophobicity and hydrogen-bond accepting capability (via the furan oxygen). This makes it a superior bioisostere for aromatic residues like phenylalanine or tryptophan in protein-protein interaction (PPI) inhibitors. A prime example is its utility in stapled peptidomimetic macrocycles designed to inhibit the MDM2 E3 ubiquitin ligase. By disrupting the MDM2/p53 interaction, these macrocycles stabilize the p53 tumor suppressor, thereby restoring apoptotic pathways in oncogenic cells 4[4].

MDM2p53 Macrocycle β-Peptidomimetic Macrocycle (Furyl-GABA analog) MDM2 MDM2 E3 Ligase Macrocycle->MDM2 High-Affinity Competitive Inhibition P53 Wild-Type p53 Macrocycle->P53 Stabilizes Active Conformation Degradation Proteasomal Degradation MDM2->Degradation p53 Ubiquitination P53->MDM2 Native Binding Apoptosis Cell Cycle Arrest / Apoptosis P53->Apoptosis Transcriptional Activation (Restored Function)

Fig 2. Mechanism of p53 stabilization via MDM2 inhibition by β-peptidomimetic macrocycles.

Self-Validating Experimental Protocol: Arndt-Eistert Homologation

The synthesis of enantiopure β3 -amino acids from their α -amino acid precursors is most reliably achieved via the Arndt-Eistert homologation 5[5]. To ensure scientific integrity, the following protocol integrates inline analytical validation checks at every critical junction.

Step 1: Mixed Anhydride Formation
  • Procedure: Dissolve 1.0 eq of Boc-(S)-2-furylalanine in anhydrous THF at -15°C under an inert argon atmosphere. Add 1.1 eq of N-methylmorpholine (NMM) followed by the dropwise addition of 1.05 eq of isobutyl chloroformate (IBCF). Stir for 30 minutes.

  • Causality: IBCF is specifically utilized over traditional acid chlorides to prevent the racemization of the sensitive (S)-stereocenter. Maintaining a sub-zero temperature suppresses unwanted competitive side reactions.

  • Validation Check: Perform rapid IR spectroscopy on a reaction aliquot. The appearance of dual anhydride carbonyl stretch bands at ~1820 cm⁻¹ and 1750 cm⁻¹ confirms complete activation.

Step 2: Diazoketone Synthesis
  • Procedure: Filter the reaction mixture rapidly to remove precipitated NMM-HCl salts. Add the filtrate dropwise to a freshly prepared, vigorously stirring solution of diazomethane (CH₂N₂, 3.0 eq) in diethyl ether at 0°C. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Causality: Diazomethane acts as a carbon nucleophile. A strict excess of CH₂N₂ is critical to scavenge any trace acid generated during the reaction, preventing the premature degradation of the diazoketone into an undesired chloromethyl ketone.

  • Validation Check: IR spectroscopy of the organic layer must show the complete disappearance of the anhydride bands and the emergence of a strong, sharp diazo peak at ~2100 cm⁻¹.

Step 3: Wolff Rearrangement
  • Procedure: Concentrate the diazoketone in vacuo (CAUTION: Do not heat the water bath above 30°C). Redissolve the residue in a THF/H₂O mixture (9:1 v/v). Add 0.1 eq of silver benzoate (AgBz) dissolved in triethylamine (TEA). Stir the reaction in the dark for 12 hours.

  • Causality: Ag(I) acts as a catalyst to extrude N₂ gas, generating a highly reactive ketene intermediate via a 1,2-alkyl shift. The presence of water immediately traps the ketene, yielding the homologated Boc-protected β3 -amino acid.

  • Validation Check: Monitor the reaction by observing the cessation of nitrogen gas evolution. Final confirmation requires the complete absence of the 2100 cm⁻¹ IR band, indicating full conversion of the diazoketone.

Step 4: Deprotection and Isolation
  • Procedure: Treat the isolated Boc-(S)-3-amino-4-(2-furyl)-butyric acid with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature. Evaporate the solvent to dryness and triturate the residue with cold diethyl ether.

  • Causality: Acidic cleavage of the tert-butyl carbamate group yields the final free amino acid. Ether trituration effectively removes non-polar organic impurities and precipitates the pure compound as a TFA salt.

  • Validation Check: LC-MS analysis must confirm the target mass (m/z [M+H]⁺ = 170.1) and chiral HPLC should indicate >99% enantiomeric excess (ee).

ArndtEistert A (S)-N-Boc-2-furylalanine B Mixed Anhydride Intermediate A->B Isobutyl chloroformate NMM, -15°C C Diazoketone Formation B->C CH2N2 (Excess) 0°C to RT D Wolff Rearrangement (Ag+ Catalyzed) C->D AgBz, TEA H2O/THF E (S)-3-Amino-4-(2-furyl)- butyric acid D->E TFA/DCM Deprotection

Fig 1. Arndt-Eistert homologation workflow for synthesizing β³-amino acids with inline validation.

References

  • Title: (S)-3-Amino-4-(2-furyl)butanoic acid, 99%+ (HPLC)
  • Title: 3-AMINO-4-(2-FURYL)
  • Title: Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL
  • Title: WO2016049359A1 - Peptidomimetic macrocycles and uses thereof Source: Google Patents URL
  • Title: Fmoc-L-beta-Lys(Boc)-OH (Arndt-Eistert Homologation Protocol)

Sources

Exploratory

The Physicochemical and Synthetic Profiling of (S)-3-Amino-4-(2-furyl)-butyric Acid: A Technical Whitepaper

Executive Summary The transition from traditional α-peptides to metabolically stable peptidomimetics has driven the demand for highly specialized, non-proteinogenic amino acids. (S)-3-Amino-4-(2-furyl)-butyric acid (also...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional α-peptides to metabolically stable peptidomimetics has driven the demand for highly specialized, non-proteinogenic amino acids. (S)-3-Amino-4-(2-furyl)-butyric acid (also known as L-β-homo(2-furyl)alanine) is a critical β3-amino acid building block utilized in the design of advanced therapeutics, foldamers, and macrocyclic drugs. This whitepaper provides an in-depth technical analysis of its physicochemical properties—with a specific focus on its molecular weight as a diagnostic marker for synthesis—alongside a field-proven, self-validating protocol for its homologation via the Arndt-Eistert synthesis.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and structural properties of (S)-3-Amino-4-(2-furyl)-butyric acid is foundational for downstream analytical validation. As a β3-amino acid, it contains an additional methylene (-CH2-) group in its backbone compared to its α-amino acid precursor, (S)-2-furylalanine. This structural difference results in a precise molecular weight shift of +14.027 g/mol , which serves as the primary metric for confirming successful homologation during mass spectrometry[1].

The quantitative physicochemical data for the free base form of the molecule is summarized below:

PropertyValueAnalytical Significance
Chemical Name (S)-3-Amino-4-(2-furyl)-butyric acidIUPAC nomenclature standard.
CAS Registry Number 270263-05-3Unique identifier for the free base[1].
Molecular Formula C8H11NO3Indicates the presence of the furan ring and β-amino acid backbone.
Molecular Weight 169.18 g/mol Critical for stoichiometric calculations and yield determination[1].
Monoisotopic Mass 169.0739 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
ESI-MS [M+H]+ 170.0817 m/zExpected positive ion mode peak during LC-MS validation.
Structural Class β3-Amino AcidDictates its role in forming 14-helix secondary structures.

Mechanistic Role in Peptidomimetics

The incorporation of (S)-3-Amino-4-(2-furyl)-butyric acid into peptide sequences is not merely a structural substitution; it is a calculated mechanistic choice driven by two primary factors:

  • Proteolytic Stability: Natural α-peptides are rapidly degraded by endogenous proteases (e.g., pepsin, elastase). The insertion of a β-amino acid introduces an extra carbon atom between the amino and carboxyl termini. This extra methylene group shifts the scissile bond away from the active site nucleophiles of standard proteases, rendering the resulting peptidomimetic highly resistant to enzymatic hydrolysis[2].

  • Conformational Control and Hydrophobic Targeting: Oligomers of β-amino acids (β-peptides) possess a strong propensity to fold into highly stable secondary structures, such as the 14-helix, even at very short sequence lengths[3]. Furthermore, the 2-furyl side chain acts as a specialized hydrophobic and aromatic moiety. In the context of peptidomimetic macrocycles, large hydrophobic side chains like the furyl group are essential for driving cell permeability and facilitating deep binding into hydrophobic protein pockets (e.g., in p53-targeting oncology drugs)[4].

Synthetic Workflow: The Arndt-Eistert Homologation

The most robust and stereoselective method for synthesizing (S)-3-Amino-4-(2-furyl)-butyric acid is the Arndt-Eistert homologation[5]. This process converts the commercially available α-amino acid (Boc-L-2-furylalanine) into its β3-homologue while strictly preserving the integrity of the (S)-stereocenter[6].

Experimental Protocol

The following step-by-step methodology outlines the synthesis, detailing the causality behind each chemical intervention to ensure a self-validating workflow.

Step 1: Mixed Anhydride Activation

  • Procedure: Dissolve 10 mmol of Boc-(S)-2-furylalanine in 50 mL of anhydrous Tetrahydrofuran (THF) under an Argon atmosphere. Cool the reactor to -15°C. Add 11 mmol of N-methylmorpholine (NMM) followed by dropwise addition of 10.5 mmol of isobutyl chloroformate (IBCF). Stir for 15 minutes.

  • Causality: IBCF is specifically chosen over harsher reagents like thionyl chloride. Acid chlorides frequently trigger the formation of oxazolone intermediates, which leads to rapid racemization of the chiral center. The mixed anhydride forms quickly at -15°C, preserving the (S)-configuration.

Step 2: Diazoketone Formation

  • Procedure: Filter the precipitated NMM·HCl salt rapidly under inert gas. Transfer the cold filtrate to a flask at 0°C and add a freshly prepared, pre-titrated solution of diazomethane in diethyl ether (approx. 25 mmol) dropwise. Allow the reaction to stir for 2 hours while slowly warming to room temperature.

  • Causality: Diazomethane acts as a potent carbon nucleophile, attacking the activated carbonyl. The strict use of excess diazomethane (2.5 equivalents) is required to act as an acid scavenger, neutralizing any trace acidic byproducts that could otherwise convert the product into an unwanted α-chloromethyl ketone[5].

Step 3: Wolff Rearrangement

  • Procedure: Carefully concentrate the diazoketone intermediate in vacuo (avoiding temperatures above 30°C). Redissolve the residue in a 10:1 v/v mixture of THF and H2O. Add a catalytic amount (0.1 mmol) of silver benzoate (AgOBz) dissolved in 1 mL of triethylamine. Protect the flask from light and stir at room temperature for 3 hours.

  • Causality & Self-Validation: The Ag+ ion coordinates with the diazo carbon, facilitating the extrusion of nitrogen gas and driving a 1,2-alkyl shift to form a highly reactive ketene. Self-Validation: The immediate and sustained evolution of N2 gas bubbles upon the addition of the silver catalyst serves as a visual confirmation that the Wolff rearrangement is actively occurring. Water immediately traps the ketene via nucleophilic attack, yielding the Boc-protected β3-amino acid.

Step 4: Deprotection to Free Base

  • Procedure: Isolate the Boc-protected product via standard aqueous workup. To yield the free (S)-3-Amino-4-(2-furyl)-butyric acid, treat the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 1 hour at room temperature. Evaporate the solvent, neutralize with a mild base (e.g., aqueous NaHCO3), and lyophilize.

Workflow Visualization

G A α-Amino Acid Precursor Boc-L-2-Furylalanine B Mixed Anhydride Activation A->B Isobutyl chloroformate, NMM, -15°C C Diazoketone Intermediate B->C CH2N2 (Diazomethane), 0°C to RT D Ketene Intermediate (Wolff Rearrangement) C->D Ag+ catalyst, Heat/hv, -N2 (Gas) E β3-Amino Acid Target (S)-3-Amino-4-(2-furyl)-butyric acid D->E H2O, Nucleophilic Attack

Fig 1: Arndt-Eistert homologation workflow for β3-amino acid synthesis.

Analytical Validation & Quality Control

To ensure the product meets the rigorous standards required for drug development, the following analytical validations must be performed:

  • Molecular Weight Verification (LC-MS): As established in Section 1, the theoretical molecular weight of the target is 169.18 g/mol . LC-MS analysis must demonstrate a complete absence of the precursor mass (155.15 g/mol ) and a dominant [M+H]+ peak at 170.08 m/z. This +14.03 m/z shift is the definitive proof of successful methylene insertion.

  • Stereochemical Integrity (Chiral HPLC): Because the pharmacological efficacy of peptidomimetics relies heavily on spatial arrangement, the enantiomeric excess (ee) must be >99%. Chiral stationary phase HPLC (e.g., using a Chiralpak AD-H column) should be utilized to confirm that the (S)-configuration was not compromised during the mixed anhydride activation step.

References

  • (S)-3-AMINO-4-(2-FURYL)-BUTYRIC ACID CAS ... - ChemWhat. ChemWhat.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoEL0iasoraPszFEh_u8SryxWZsLO9uFKhV1sDahEeppHxvTTNrI_xFnyhE3-PSVeqbxF50Gb5W_AUvqwdW0HAQuexNYSSBytc-H819qfj6jG8d54iSJ-pU82hOSUH2MyJQ8Jv--yYlUmr3tQYEcgmgAI0tKJfi8ki9HvTVvw15dMEtZDC]
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Foundational

The Furan Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction: The Enduring Relevance of the Furan Ring in Medicinal Chemistry The fu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Enduring Relevance of the Furan Ring in Medicinal Chemistry

The furan, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple structure belies a chemical versatility and biological promiscuity that have cemented its status as a "privileged scaffold" in drug discovery. Furan derivatives are integral components of numerous approved drugs and clinical candidates, demonstrating a remarkable breadth of therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[1][2][3] This guide, intended for drug development professionals, will provide a comprehensive overview of the discovery of novel furan-based therapeutic agents, from fundamental structure-activity relationships to detailed experimental protocols and the elucidation of their mechanisms of action.

The utility of the furan ring often stems from its ability to act as a bioisostere for a phenyl ring, offering distinct advantages in modulating a compound's physicochemical properties.[1][2][4] This substitution can enhance metabolic stability, improve receptor binding interactions, and optimize the overall pharmacokinetic profile of a drug candidate.[1][2][4] The oxygen atom in the furan ring can act as a hydrogen bond acceptor, further contributing to its ability to interact with biological targets.[2] This guide will delve into the causality behind the experimental choices made during the discovery and development of furan-based therapeutics, providing field-proven insights to empower researchers in this dynamic area of medicinal chemistry.

Part 1: The Strategic Synthesis of Furan-Based Scaffolds

The rational design of novel therapeutic agents begins with the efficient and versatile synthesis of the core scaffold. For furan derivatives, several classical and modern synthetic methodologies are at the disposal of the medicinal chemist. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and tolerance of various functional groups.

The Paal-Knorr Furan Synthesis: A Classic and Reliable Approach

The Paal-Knorr synthesis is a cornerstone of furan chemistry, providing a straightforward method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[4][5][6] The reaction is typically catalyzed by acid and proceeds through the intramolecular cyclization and dehydration of the dicarbonyl starting material.[5][6][7]

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Furan [4]

  • Materials:

    • 1,4-dicarbonyl compound (1.0 eq)

    • Dehydrating agent (e.g., p-toluenesulfonic acid, sulfuric acid, or phosphorus pentoxide)

    • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Procedure:

    • Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

    • Add the dehydrating agent to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired furan derivative.

The Feist-Benary Furan Synthesis: Versatility in Substitution

The Feist-Benary synthesis offers an alternative and equally valuable route to substituted furans. This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[8][9][10] The choice of the α-halo ketone and the β-dicarbonyl compound allows for a high degree of control over the final substitution pattern of the furan ring.[8]

Experimental Protocol: Feist-Benary Synthesis of a Furan-3-carboxylate [8]

  • Materials:

    • α-Halo ketone (e.g., chloroacetone) (1.0 eq)

    • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

    • Base (e.g., pyridine, triethylamine)

    • Solvent (e.g., ethanol)

  • Procedure:

    • Dissolve the ethyl acetoacetate and pyridine in ethanol in a round-bottom flask.

    • Slowly add chloroacetone to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to afford the pure ethyl 2,5-dimethylfuran-3-carboxylate.

Part 2: Elucidating Biological Activity: From In Vitro Screening to Mechanistic Insights

Once a library of furan derivatives has been synthesized, the next critical phase is the comprehensive evaluation of their biological activity. This process typically begins with high-throughput in vitro screening to identify hit compounds, followed by more detailed mechanistic studies to understand their mode of action.

Anticancer Activity: Targeting Cell Proliferation and Survival

Furan-containing compounds have emerged as a promising class of anticancer agents, with many derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[3][11][12]

A fundamental and widely used method for assessing the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [4]

  • Materials:

    • Cancer cell line (e.g., MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (furan derivative)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

A validated target for many successful anticancer drugs is the microtubule network, a critical component of the cellular cytoskeleton. Furan derivatives have been identified that can disrupt microtubule dynamics by inhibiting tubulin polymerization.[11][13]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [14][15][16][17]

  • Materials:

    • Purified tubulin (e.g., from bovine brain)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol)

    • Test compound (furan derivative)

    • Positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization)

    • 96-well plates suitable for fluorescence or absorbance readings

    • Spectrophotometer or fluorometer capable of kinetic reads at 37°C

  • Procedure:

    • Prepare a stock solution of the test compound.

    • On ice, prepare the tubulin polymerization reaction mixture containing tubulin in polymerization buffer.

    • Add the test compound or control to the wells of a pre-warmed (37°C) 96-well plate.

    • Initiate the polymerization by adding the tubulin mixture to the wells.

    • Immediately begin monitoring the change in absorbance at 340 nm or fluorescence over time at 37°C.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Antibacterial Activity: Combating Microbial Resistance

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Furan derivatives, particularly nitrofurans, have a long history of use as antibacterial agents.[1][18]

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[4][18]

Experimental Protocol: Broth Microdilution for MIC Determination [4][18]

  • Materials:

    • Test compound (furan derivative)

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

    • Add the bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. Furan-containing compounds have been shown to possess anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][4][19]

A simple and effective in vitro assay to screen for anti-inflammatory activity is the inhibition of albumin denaturation assay. Denaturation of proteins is a well-documented cause of inflammation.[20]

Experimental Protocol: Inhibition of Albumin Denaturation Assay [20]

  • Materials:

    • Test compound (furan derivative)

    • Human or bovine serum albumin (1% solution in distilled water, pH 7.4)

    • Phosphate buffered saline (PBS)

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Prepare a reaction mixture containing the albumin solution and various concentrations of the test compound.

    • Incubate the mixture at 37°C for 15 minutes.

    • Induce denaturation by heating the mixture in a water bath at 70°C for 15 minutes.

    • After cooling, measure the turbidity of the solution at 660 nm.

    • Calculate the percentage inhibition of albumin denaturation compared to a control sample without the test compound.

Part 3: Unraveling the Molecular Mechanisms of Furan-Based Therapeutics

A deep understanding of the molecular mechanisms by which a drug candidate exerts its therapeutic effect is paramount for its successful development. Furan derivatives have been shown to modulate several key signaling pathways implicated in disease.

Modulation of the MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central regulators of inflammation and cell survival. Aberrant activation of these pathways is a hallmark of many inflammatory diseases and cancers. Some benzofuran hybrids have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[21] This leads to a downstream reduction in the production of pro-inflammatory mediators like NO, COX-2, TNF-α, and IL-6.[21]

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates IKK IKK Complex IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates MAPKKK->IKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activates AP1_nucleus AP-1 MAPK->AP1_nucleus Activates (e.g., AP-1) Furan_Compound Furan-Based Inhibitor Furan_Compound->IKK Inhibits Furan_Compound->MAPK Inhibits DNA DNA NFkB_nucleus->DNA Binds AP1_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Figure 1: Simplified diagram of the MAPK and NF-κB signaling pathways and inhibition by furan-based compounds.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[22][23] PPARγ, in particular, is a key regulator of adipogenesis and insulin sensitivity.[22] Certain furan fatty acids have been identified as agonists of human PPARγ, suggesting their potential therapeutic application in metabolic disorders like type 2 diabetes.[24]

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Furan_FA Furan Fatty Acid PPARg PPARγ Furan_FA->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (on DNA) RXR->PPRE Binds Target_Genes Target Gene Expression (Lipid & Glucose Metabolism) PPRE->Target_Genes Transcription

Figure 2: Simplified diagram of PPARγ activation by a furan fatty acid agonist.

Part 4: The Drug Discovery Workflow: A Conceptual Framework

The discovery and development of a novel therapeutic agent is a complex, multi-stage process. The following diagram illustrates the logical relationships and iterative nature of this workflow, from initial hit identification to lead optimization.

Drug_Discovery_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Lead_Opt Lead Optimization Preclinical Preclinical Development Lead_Opt->Preclinical ADMET ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling Lead_Opt->ADMET SAR->Lead_Opt ADMET->Lead_Opt Iterative Refinement

Figure 3: Conceptual workflow for the discovery and development of a furan-based therapeutic agent.

Conclusion: The Future of Furan-Based Therapeutics

The furan scaffold continues to be a rich source of novel therapeutic agents. Its versatility in chemical synthesis and its ability to favorably modulate the properties of drug candidates ensure its continued prominence in medicinal chemistry. As our understanding of the molecular basis of disease deepens, the rational design of furan-based compounds targeting specific signaling pathways holds immense promise for the development of next-generation therapies. This guide has provided a technical framework for researchers in this field, from foundational synthetic and screening protocols to the elucidation of complex mechanisms of action. The continued exploration of the chemical space around the furan nucleus, guided by the principles of medicinal chemistry and a thorough understanding of disease biology, will undoubtedly lead to the discovery of new and effective treatments for a wide range of human ailments.

References

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Exploratory

Spectroscopic Characterization of Furan-Containing Amino Acids: A Technical Guide for Rational Drug Design and Biomolecular Cross-Linking

Executive Summary The incorporation of furan-containing non-canonical amino acids (such as furylalanine or furan-modified lysine/ornithine derivatives) into peptides and proteins has emerged as a transformative strategy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of furan-containing non-canonical amino acids (such as furylalanine or furan-modified lysine/ornithine derivatives) into peptides and proteins has emerged as a transformative strategy in chemical biology. Furan moieties serve as highly specific, inducible "warheads" for oxidation-triggered covalent cross-linking to target proteins, enabling the mapping of transient protein-protein interactions and the development of irreversible peptide therapeutics1[1]. Furthermore, furan amino acids are increasingly utilized in peptidomimetics and DNA-binding hairpin polyamides to modulate molecular curvature and recognition2[2].

To successfully deploy these systems, rigorous spectroscopic characterization is mandatory. This whitepaper provides an authoritative framework for the synthesis, activation, and spectroscopic validation of furan-containing amino acids, detailing the causality behind their unique Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures.

Mechanistic Grounding: The Furan Warhead

The utility of the furan ring in biological systems stems from its conditional reactivity. Under physiological conditions, the furan ring is chemically inert, avoiding off-target toxicity. However, upon targeted activation—typically via reactive oxygen species (ROS) or light-induced singlet oxygen ( 1O2​ ) generation using a photosensitizer like Rose Bengal or Rhodamine B—the furan ring undergoes a rapid[4+2] cycloaddition[1].

This reaction forms a highly unstable endoperoxide intermediate that rapidly opens into a reactive keto-enal electrophile. This species acts as a trap for proximate nucleophilic amino acid side chains (such as the primary amines of Lysine, the thiols of Cysteine, or the phenolic rings of Tyrosine), forming a stable covalent adduct[1].

FuranOxidation FuranAA Furan-Amino Acid (Stable Precursor) Endoperoxide Endoperoxide Intermediate FuranAA->Endoperoxide [4+2] Cycloaddition SingletO2 Singlet Oxygen (1O2) (Photo-activation) SingletO2->Endoperoxide KetoEnal Keto-Enal Reactive Species (Electrophile) Endoperoxide->KetoEnal Ring Opening CovalentAdduct Covalent Cross-link (Stable Adduct) KetoEnal->CovalentAdduct Nucleophilic Attack Nucleophile Target Nucleophile (Lys, Cys, Tyr) Nucleophile->CovalentAdduct

Fig 1. Reactive pathway of furan-amino acids via photo-oxidation and subsequent cross-linking.

Spectroscopic Signatures of Furan Amino Acids

Validating the structural integrity of the furan moiety during peptide synthesis is critical, as premature oxidation or acid-catalyzed degradation during cleavage can compromise the warhead.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The furan ring presents a highly distinct 1 H and 13 C NMR profile driven by the electronegativity of the ring oxygen and the aromatic ring current. The oxygen atom withdraws electron density via induction from the adjacent α -carbons (C2 and C5), heavily deshielding the attached protons and pushing them downfield to ~7.3–7.5 ppm. Conversely, the β -protons (C3 and C4) are less deshielded and typically resonate between 6.1–6.5 ppm 3[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the furan heterocycle. The most diagnostic feature is the asymmetric C-O-C stretching vibration, which manifests as a sharp, intense band in the 1110–1160 cm −1 region. Additionally, the out-of-plane C-H bending vibrations specific to 2-substituted furans appear strongly around 820–830 cm −1 4[4].

Quantitative Data Summary

Table 1: Typical 1 H and 13 C NMR Chemical Shifts for 2-Substituted Furan Amino Acids (e.g., Furylalanine)

Nucleus / PositionChemical Shift ( δ , ppm)Multiplicity / Coupling ( J , Hz)Causality / Structural Driver
1 H - H5 (Ring α ) 7.30 - 7.50Doublet of doublets (dd), J≈1.8,0.8 Deshielded by adjacent oxygen electronegativity.
1 H - H3 (Ring β ) 6.10 - 6.30Doublet (d), J≈3.2 Mildly shielded relative to α -protons.
1 H - H4 (Ring β ) 6.30 - 6.40Doublet of doublets (dd), J≈3.2,1.8 Mildly shielded relative to α -protons.
13 C - C2 (Substituted) 149.0 - 152.0Singlet (in decoupled spectra)Quaternary carbon attached to oxygen.
13 C - C5 (Ring α ) 141.0 - 143.0Singlet (in decoupled spectra)High electron-withdrawing effect of oxygen.
13 C - C3, C4 (Ring β ) 105.0 - 111.0Singlet (in decoupled spectra)Standard aromatic carbon shifts.

Note: Data aggregated from standard characterizations of Fmoc-L-2-Furylalanine 5[5] and related furan derivatives[3].

Table 2: Key FT-IR Vibrational Frequencies for Furan Amino Acids

Functional Group VibrationWavenumber (cm −1 )IntensityDiagnostic Value
C-O-C Asymmetric Stretch 1110 - 1160StrongPrimary indicator of intact furan ring[4].
Aromatic C-H Stretch 3140 - 3180Weak to MediumDifferentiates from aliphatic C-H stretches.
C=C Ring Stretch 1500 - 1620MediumConfirms aromatic diene system.
C-H Out-of-Plane Bend 820 - 830StrongSpecific to 2-substituted furan rings[4].

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols represent a self-validating system. The methodology incorporates orthogonal checks (Mass Spectrometry + NMR) to guarantee that the furan moiety survives solid-phase peptide synthesis (SPPS) and is successfully activated during the assay.

Protocol 1: SPPS Incorporation of Fmoc-Furylalanine

Causality: Fmoc chemistry is strictly utilized because the furan ring is highly sensitive to strong oxidizing agents but remains stable under the acidic conditions (Trifluoroacetic acid, TFA) used for final resin cleavage.

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Coupling: Pre-activate Fmoc-L-2-Furylalanine (3 equivalents) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes. Add to the resin and agitate for 45 minutes.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane(TIPS)/Water (95:2.5:2.5 v/v) for 2 hours. Crucial: Do not use scavenger cocktails containing strong electrophiles or oxidants that could prematurely react with the furan diene.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Spectroscopic Validation Workflow

Causality: Before cross-linking assays, the peptide must be validated to ensure the furan ring did not undergo acid-catalyzed ring-opening during TFA cleavage.

  • LC-MS/MS: Run the lyophilized peptide on a C18 reverse-phase column. Confirm the exact mass (e.g., [M+H] + ) matches the theoretical mass of the furan-peptide.

  • NMR Preparation: Dissolve 5-10 mg of the peptide in DMSO- d6​ .

  • 1H NMR Acquisition: Acquire a 1D 1 H spectrum at 400 or 500 MHz. Verify the presence of the diagnostic furan doublets at ~6.2 ppm, ~6.4 ppm, and ~7.5 ppm. The integration of these peaks must be 1:1:1 relative to a known backbone alpha-proton.

SpectroWorkflow Synthesis SPPS Incorporation (Fmoc-Furylalanine) Cleavage TFA Cleavage & Purification Synthesis->Cleavage NMR 1H & 13C NMR (Ring Integrity) Cleavage->NMR IR FT-IR (C-O-C Stretch) Cleavage->IR MS LC-MS/MS (Mass Validation) Cleavage->MS

Fig 2. Standard analytical workflow for the spectroscopic validation of furan-containing peptides.

Protocol 3: Photo-Oxidation and Cross-Linking Assay
  • Reaction Setup: Dissolve the furan-peptide (10 µM) and the target protein/peptide (10 µM) in PBS (pH 7.4).

  • Photosensitizer Addition: Add Rhodamine B or Rose Bengal to a final concentration of 1 µM.

  • Irradiation: Irradiate the sample with a visible light LED source (e.g., 500 W halogen lamp with a 540 nm cut-off filter) for 15-30 minutes while continuously bubbling air or pure oxygen through the solution.

  • Validation: Quench the reaction and analyze via LC-MS. The successful generation of the keto-enal intermediate will show a mass shift of +32 Da (addition of O2​ ), followed by the mass of the covalent adduct (Furan-peptide + Target - H2​O ).

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Title: The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene)
  • Source: ijirset.

Sources

Foundational

The Rational Design and Synthesis of Chiral β-Amino Acids: A Comprehensive Technical Guide

Introduction β -amino acids are non-canonical amino acids characterized by the insertion of a methylene group between the amino group and the carboxylate. This structural modification imparts profound proteolytic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

β -amino acids are non-canonical amino acids characterized by the insertion of a methylene group between the amino group and the carboxylate. This structural modification imparts profound proteolytic stability when incorporated into peptidomimetics (e.g., β -peptides) and serves as the core pharmacophore in blockbuster therapeutics like Sitagliptin, a DPP-4 inhibitor[1],[2]. However, their synthesis presents a unique stereochemical challenge: establishing the chiral center at the β -position with high enantiomeric excess (ee) without degrading the molecule[1].

This technical guide provides an authoritative examination of the three primary modalities for chiral β -amino acid synthesis: Chiral Pool Homologation, Asymmetric Organocatalysis, and Biocatalytic Cascades.

Section 1: The Arndt-Eistert Homologation (Chiral Pool Strategy)

The Arndt-Eistert homologation remains the gold standard for converting readily available, enantiopure α -amino acids into their corresponding β -amino acids[3],[4]. The reaction sequence relies on the activation of the carboxylic acid, conversion to a diazoketone, and a subsequent Wolff rearrangement[5].

Causality in Experimental Design

The critical challenge in this pathway is maintaining the stereochemical integrity of the α -carbon. Activation via a mixed anhydride (using isobutyl chloroformate) at low temperatures (-15 °C) prevents the formation of oxazolone intermediates, which are notorious for causing racemization[6]. During the Wolff rearrangement, the extrusion of nitrogen gas generates a highly reactive ketene, which is stereoretentively trapped by a nucleophile (water, alcohol, or amine) to yield the β -amino acid derivative[4].

Protocol: Step-by-Step Arndt-Eistert Homologation

Self-Validation Metric: Successful intermediate formation is confirmed by TLC, while the Wolff rearrangement's progress is visually validated by N2​ gas evolution.

  • Mixed Anhydride Formation: Dissolve 1.0 eq of N-Boc- α -amino acid in anhydrous THF under an inert atmosphere. Cool strictly to -15 °C to prevent thermal racemization. Add 1.1 eq of N-methylmorpholine (NMM) followed by the dropwise addition of 1.1 eq of isobutyl chloroformate. Stir for 15 minutes[6].

  • Diazoketone Synthesis: To the mixed anhydride solution, slowly add an ethereal solution of diazomethane (approx. 2.5 eq)[5]. Safety Note: Diazomethane is explosive; use specialized glassware without ground-glass joints. Stir at 0 °C for 2 hours, then warm to room temperature.

  • Wolff Rearrangement: Concentrate the diazoketone under reduced pressure. Redissolve in a 1,4-dioxane/water mixture. Add a catalytic amount of silver benzoate (AgOBz, 0.1 eq) and sonicate in the dark[4],[5]. Equip the flask with an empty balloon to safely accommodate and monitor the evolved N2​ gas[5].

  • Isolation: Once gas evolution ceases (balloon stops inflating), filter the mixture through Celite, extract with ethyl acetate, and purify via flash chromatography to yield the N-Boc- β -amino acid.

AE_Workflow A N-Protected α-Amino Acid B Mixed Anhydride A->B Isobutyl chloroformate C Diazoketone B->C CH2N2 D Ketene Intermediate C->D Ag(I) / hν (-N2) E β-Amino Acid D->E H2O

Workflow of the Arndt-Eistert homologation from α-amino acids to β-amino acids.

Section 2: Asymmetric Organocatalysis (De Novo Synthesis)

While homologation relies on the natural chiral pool, organocatalysis enables the de novo synthesis of β -amino acids from prochiral substrates, avoiding hazardous reagents like diazomethane. Recent breakthroughs utilize bifunctional squaramide catalysts for the desymmetric alcoholysis of 3-aminoglutaric anhydrides[7].

Causality in Experimental Design

Bifunctional catalysts operate via a dual-activation mechanism. The squaramide moiety acts as a hydrogen-bond donor to electrophilically activate the anhydride carbonyl. Simultaneously, the basic tertiary amine (often derived from cinchona alkaloids) deprotonates the incoming alcohol, directing nucleophilic attack to only one of the enantiotopic carbonyl groups[7]. This highly orchestrated transition state limits degrees of freedom, yielding γ -carboxy- β -amino acids with up to 98% ee[7].

Organocatalysis A 3-Aminoglutaric Anhydride B γ-Carboxy-β-amino ester A->B Desymmetrization Cat Squaramide Catalyst Cat->B H-Bond Activation ROH Alcohol (ROH) ROH->B Nucleophilic Attack

Enantioselective desymmetrization of 3-aminoglutaric anhydrides via organocatalysis.

Section 3: Biocatalytic Cascades (Green Chemistry)

Enzymatic synthesis addresses the environmental and safety drawbacks of chemical methods[8]. Amine transaminases (ATAs) are powerful tools for synthesizing enantiopure β -amino acids, but they face a thermodynamic hurdle: their ideal substrates, β -keto acids, undergo rapid, spontaneous decarboxylation in aqueous media[8],[9].

Causality in Experimental Design

To circumvent substrate instability, a multi-enzymatic cascade is employed. A stable β -keto ester is used as the starting material. A lipase (e.g., from Candida rugosa) is introduced to slowly hydrolyze the ester into the β -keto acid in situ[2]. The ATA immediately consumes the transient β -keto acid, transferring an amino group from a donor (like benzylamine) to form the stable chiral β -amino acid[2]. This kinetic coupling effectively outcompetes the spontaneous decarboxylation pathway.

Protocol: Multi-Enzymatic Cascade

Self-Validation Metric: Reaction progression and the absence of decarboxylated byproducts are continuously validated via HPLC monitoring.

  • System Initialization: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal-5'-phosphate (PLP), the essential cofactor for ATA[9].

  • Substrate & Donor Loading: Add 50 mM of the target β -keto ester and 100 mM of benzylamine (amine donor)[2].

  • Enzyme Addition: Introduce Candida rugosa lipase (CRL) and the engineered Amine Transaminase (ATA) specific to the desired stereochemistry (R- or S-selective)[2].

  • Incubation & Monitoring: Incubate the reaction at 30 °C with orbital shaking (150 rpm) for 24-48 hours. Sample aliquots every 6 hours to monitor conversion via HPLC.

  • Downstream Processing: Adjust the pH to precipitate the enzymes, centrifuge, and isolate the β -amino acid using ion-exchange chromatography.

EnzymaticCascade N1 β-Keto Ester N2 β-Keto Acid (Unstable) N1->N2 Hydrolysis N3 Chiral β-Amino Acid N2->N3 Amination Lipase Lipase Lipase->N2 Catalysis ATA Amine Transaminase ATA->N3 Catalysis Donor Amine Donor Donor->N3 NH2 Transfer

Multi-enzymatic cascade utilizing lipase and transaminase for β-amino acid synthesis.

Section 4: Quantitative Data & Method Comparison

To guide synthetic strategy selection for drug development, the following table summarizes the operational metrics of each methodology based on current literature[3],[6],[7],[2].

MethodologyTypical YieldEnantiomeric Excess (ee)ScalabilityKey Reagents/CatalystsPrimary Limitation
Arndt-Eistert Homologation 60 - 85%>99% (Retention)Moderate (Flow chemistry improves this[3])Diazomethane, Ag(I) or UVToxicity and explosive risk of CH₂N₂
Organocatalytic Desymmetrization 80 - 99%90 - 98%HighCinchona-squaramide, ROHRequires specific prochiral anhydrides
Biocatalytic Cascade 70 - 95%>99%High (Industrial scale)Lipase, Transaminase, PLPStrict aqueous/pH requirements

References

  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chem Soc Rev. (2010). 1

  • Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. (2024). 3

  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.6

  • Highly Enantioselective Synthesis of γ-Carboxy-β-amino Acids via Desymmetric Alcoholysis of 3-Aminoglutaric Anhydrides. Organic Letters. (2025).7

  • Transaminases for the synthesis of enantiopure beta-amino acids. AMB Express. (2012).9

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. (2021). 2

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-3-Amino-4-(2-furyl)-butyric Acid

Introduction & Scientific Rationale The incorporation of β-amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. These building blocks confer enhanced resistance to metabolic degradati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of β-amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. These building blocks confer enhanced resistance to metabolic degradation by peptidases and induce highly stable secondary structures, such as β-peptides and foldamers[1]. Specifically, (S)-3-Amino-4-(2-furyl)-butyric acid provides a unique heteroaromatic π-system (the 2-furyl group) that can participate in specialized π-π stacking and hydrogen-bonding interactions without compromising the structural rigidity of the modified peptide backbone[2][3].

Because stereochemical integrity is paramount in drug development, the synthesis of this non-natural amino acid requires a highly stereoretentive methodology. While conjugate addition and asymmetric Mannich reactions are viable for certain substrates[1][4], the Arndt-Eistert homologation remains the most robust and reliable method for converting commercially available, enantiopure α-amino acids into their β-homologues with >99% enantiomeric excess (ee)[5][6].

Synthetic Strategy & Mechanistic Causality

The Arndt-Eistert homologation of Fmoc-(S)-2-furylalanine to Fmoc-(S)-3-amino-4-(2-furyl)-butyric acid proceeds via three mechanistically distinct stages, each requiring specific experimental choices to ensure high yield and prevent racemization[1][6]:

  • Carboxyl Activation (Mixed Anhydride Formation): The α-carboxylic acid must be activated to undergo nucleophilic attack. We utilize isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at -15 °C. This mild activation strategy is deliberately chosen over traditional acid chloride formation (e.g., using SOCl₂) to prevent the formation of oxazolone intermediates, which are the primary culprits for the racemization of sensitive α-stereocenters in peptide chemistry[1][7].

  • Diazoketone Formation: The mixed anhydride is reacted with an excess of diazomethane (CH₂N₂). The use of excess reagent is a critical causal factor: it ensures rapid, complete conversion while simultaneously neutralizing any trace acidic byproducts, thereby preventing the formation of unwanted chloromethyl ketones and yielding a stable α-diazoketone[5][8].

  • Wolff Rearrangement: The homologation step is catalyzed by silver benzoate (AgOBz). The silver catalyst facilitates the extrusion of nitrogen gas (N₂), generating a highly reactive carbene intermediate. This carbene undergoes a concerted [1,2]-sigmatropic shift (Wolff rearrangement) to form a ketene[5][9]. In the presence of water, the ketene is rapidly and irreversibly trapped to yield the homologated β-amino acid with complete retention of the (S)-configuration[6].

Experimental Workflow

G A Fmoc-(S)-2-furylalanine (α-Amino Acid) B Mixed Anhydride Intermediate A->B IBCF, NMM THF, -15°C C Fmoc-(S)-Diazoketone Intermediate B->C CH2N2 0°C to RT D Ketene Intermediate C->D AgOBz, H2O -N2 (Wolff) E Fmoc-(S)-3-Amino-4-(2-furyl)- butyric acid D->E H2O Trapping

Workflow for Arndt-Eistert homologation of Fmoc-(S)-2-furylalanine to its β-amino acid derivative.

Step-by-Step Methodologies

Note: Diazomethane is highly toxic and explosive. All operations involving CH₂N₂ must be conducted in a well-ventilated fume hood behind a blast shield using specialized glassware without ground-glass joints[5][8].

Protocol A: Synthesis of Fmoc-(S)-1-diazo-3-(2-furyl)-propan-2-one
  • Activation: Dissolve 10.0 mmol of Fmoc-(S)-2-furylalanine in 50 mL of anhydrous THF under an inert argon atmosphere. Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Anhydride Formation: Add 11.0 mmol of N-methylmorpholine (NMM) followed dropwise by 11.0 mmol of isobutyl chloroformate (IBCF).

    • Self-Validation Cue: A white precipitate of NMM·HCl will form immediately, confirming the successful generation of the mixed anhydride. Stir for exactly 15 minutes to prevent degradation.

  • Diazotization: Filter the cold reaction mixture directly into a flask containing a freshly prepared, pre-cooled (0 °C) ethereal solution of diazomethane (~30 mmol, 3 equivalents)[5].

  • Incubation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

  • Quenching & Isolation: Destroy excess diazomethane by the dropwise addition of glacial acetic acid until nitrogen evolution ceases. Wash the organic layer with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate in vacuo.

    • Self-Validation Cue: Monitor via TLC (Hexane/EtOAc 1:1). The diazoketone product will appear as a distinct, highly UV-active yellow spot (Rf ~0.6).

Protocol B: Wolff Rearrangement to Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid
  • Solvent Preparation: Dissolve the crude diazoketone in 40 mL of a 1,4-dioxane/water mixture (9:1 v/v).

  • Catalysis: Add a catalytic amount of silver benzoate (AgOBz, 0.1 mmol, 10 mol%) dissolved in 1 mL of triethylamine. Protect the reaction flask from light using aluminum foil, as the silver catalyst and carbene intermediates are highly photosensitive[5][8].

  • Rearrangement: Sonicate or stir the mixture vigorously at room temperature for 2 to 3 hours.

    • Self-Validation Cue: The reaction is characterized by the immediate and steady evolution of nitrogen gas. The cessation of bubbling visually indicates the completion of the carbene formation and subsequent rearrangement.

  • Purification: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate, acidify with 1M HCl to pH 2, and extract with ethyl acetate. Purify the concentrated organic layer via flash column chromatography (DCM/MeOH 95:5) to yield the Fmoc-protected β-amino acid.

Protocol C: Global Deprotection (Optional)

To obtain the free (S)-3-Amino-4-(2-furyl)-butyric acid (e.g., for direct biological assays rather than solid-phase peptide synthesis):

  • Dissolve the Fmoc-protected β-amino acid in a 20% piperidine/DMF solution (v/v).

  • Stir at room temperature for 30 minutes.

  • Precipitate the free amino acid by the addition of cold diethyl ether, centrifuge, and lyophilize to obtain the final product as a highly pure white powder.

Quantitative Data Summary

The following table summarizes the expected reaction metrics, validating the efficiency and stereochemical fidelity of the described protocols.

ParameterMixed Anhydride FormationDiazoketone SynthesisWolff Rearrangement
Reagents IBCF, NMM, THFCH₂N₂ (excess), Et₂OAgOBz, 1,4-Dioxane, H₂O
Temperature -15 °C0 °C to RTRT (Dark)
Reaction Time 15 - 30 min2 - 4 hours2 - 3 hours
Typical Yield >95% (In situ)75 - 85%80 - 90%
Enantiomeric Excess >99%>99%>99%
Validation Cue NMM·HCl salt precipitationYellow UV-active spot on TLCN₂ gas evolution

References

  • High-performance nanomaterials formed by rigid yet extensible cyclic β-peptide polymers (Citing Podlech & Seebach's foundational Arndt-Eistert methodology) Source: National Institutes of Health (NIH) URL:[Link][6]

  • Diazomethane and the Arndt-Eistert Homologation Source: Curly Arrow URL:[Link][5]

  • Integrated Flow Processing - The Kappe Laboratory: Continuous Flow Synthesis of beta-Amino Acids from alpha-Amino Acids via Arndt-Eistert Homologation Source: goflow.at URL:[Link][10]

  • Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade Source: ChemRxiv URL:[Link][8]

Sources

Application

Application Note: A Protocol for the Enantioselective Synthesis of (S)-3-Amino-4-(2-furyl)-butyric Acid

Abstract: This document provides a detailed protocol for the asymmetric synthesis of (S)-3-Amino-4-(2-furyl)-butyric acid, a chiral non-proteinogenic β-amino acid. β-Amino acids and their derivatives are crucial structur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the asymmetric synthesis of (S)-3-Amino-4-(2-furyl)-butyric acid, a chiral non-proteinogenic β-amino acid. β-Amino acids and their derivatives are crucial structural motifs in numerous pharmaceuticals and serve as foundational components for creating β-peptides with stable secondary structures.[1] The described methodology leverages an asymmetric conjugate addition of a chiral amine to an α,β-unsaturated ester, a robust and widely adopted strategy for establishing stereocenters.[2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive workflow from starting materials to the purified target molecule.

Strategic Overview & Rationale

The synthesis of enantiomerically pure β-amino acids is a significant challenge in modern organic chemistry.[4] The core of our strategy is to construct the carbon backbone and then introduce the chiral amine functionality in a stereocontrolled manner. The chosen synthetic pathway involves three main stages:

  • Synthesis of the α,β-Unsaturated Ester Precursor: A Horner-Wadsworth-Emmons reaction is employed to create ethyl (E)-3-(furan-2-yl)acrylate from 2-furaldehyde. This reaction is highly reliable for forming trans-alkenes with excellent E-selectivity.

  • Asymmetric Michael Addition: This is the crucial chirality-inducing step. We utilize the lithium salt of a chiral auxiliary, (R)-(+)-N-benzyl-α-methylbenzylamine, which adds to the unsaturated ester. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired (S)-enantiomer at the β-carbon after a reductive workup.

  • Deprotection and Hydrolysis: The final stage involves the hydrogenolysis of the N-benzyl protecting groups and the simultaneous or subsequent hydrolysis of the ethyl ester to yield the final target molecule, (S)-3-Amino-4-(2-furyl)-butyric acid.

This approach is selected for its high degree of stereocontrol, the commercial availability of the required chiral auxiliary, and the reliability of the individual transformations.

Overall Synthetic Workflow

The synthetic pathway is illustrated below, proceeding from readily available starting materials to the final chiral β-amino acid.

G SM1 2-Furaldehyde StepA Step A: Horner-Wadsworth-Emmons Reaction SM1->StepA SM2 Triethyl phosphonoacetate SM2->StepA Int1 Ethyl (E)-3-(furan-2-yl)acrylate StepB Step B: Asymmetric Conjugate Addition Int1->StepB SM3 (R)-(+)-N-benzyl-α-methylbenzylamine SM3->StepB Int2 Chiral Adduct Intermediate StepC Step C: Deprotection & Hydrolysis Int2->StepC Prod (S)-3-Amino-4-(2-furyl)-butyric acid StepA->Int1 StepB->Int2 StepC->Prod

Caption: Workflow for the synthesis of (S)-3-Amino-4-(2-furyl)-butyric acid.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The reagents used are flammable, corrosive, or toxic; consult the Safety Data Sheet (SDS) for each before use.

Protocol 1: Synthesis of Ethyl (E)-3-(furan-2-yl)acrylate (Intermediate 1)

This procedure outlines the olefination reaction to form the key α,β-unsaturated ester intermediate.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Furaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Carefully wash sodium hydride (1.0 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a three-necked flask under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq) dropwise via a dropping funnel over 30 minutes. The formation of hydrogen gas will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add 2-furaldehyde (0.95 eq) dissolved in a small amount of anhydrous THF dropwise.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield pure ethyl (E)-3-(furan-2-yl)acrylate.

Protocol 2: Asymmetric Conjugate Addition (Intermediate 2)

This is the chirality-defining step. All glassware must be oven-dried, and the reaction must be run under a strict inert atmosphere (argon or nitrogen).

Materials:

  • (R)-(+)-N-benzyl-α-methylbenzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Ethyl (E)-3-(furan-2-yl)acrylate (Intermediate 1)

  • Anhydrous Diethyl ether (Et₂O)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Round-bottom flask, magnetic stirrer, syringes, low-temperature thermometer, acetone/dry ice bath

Procedure:

  • In a flame-dried, three-necked flask under argon, dissolve (R)-(+)-N-benzyl-α-methylbenzylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form the lithium amide.

  • In a separate flask, dissolve ethyl (E)-3-(furan-2-yl)acrylate (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the acrylate solution to the lithium amide solution via cannula, again keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours. Monitor by TLC for the disappearance of the starting acrylate.

  • Quench the reaction at -78 °C by adding an excess of crushed dry ice. This protonates the enolate and ensures the ester remains.

  • Allow the mixture to warm slowly to room temperature. Add water and diethyl ether.

  • Separate the layers. Wash the organic layer with 1 M HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude chiral adduct intermediate, which can be purified by chromatography if necessary.

Protocol 3: Deprotection and Hydrolysis to Yield Final Product

This final step removes the protecting groups and hydrolyzes the ester to yield the target amino acid.

Materials:

  • Crude Chiral Adduct Intermediate (from Protocol 2)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (Pd/C), 10 wt%

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Dowex® 50WX8 ion-exchange resin (H⁺ form)

  • Aqueous ammonia (NH₄OH)

Procedure:

  • Dissolve the chiral adduct intermediate in methanol.

  • Carefully add 10% Pd/C catalyst (approx. 10 mol%) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Stir the suspension vigorously under a positive pressure of H₂ (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). This step removes both N-benzyl groups.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • To the filtrate, add an aqueous solution of LiOH (2.0 eq) and stir at room temperature for 2-4 hours or until the ester hydrolysis is complete.

  • Neutralize the mixture with 1 M HCl to approximately pH 7.

  • Concentrate the solution under reduced pressure. The resulting crude amino acid can be purified by ion-exchange chromatography.

  • Load the crude product onto a column of Dowex® 50WX8 resin. Wash the column with water to remove impurities.

  • Elute the desired amino acid from the column using a dilute aqueous ammonia solution (e.g., 2% NH₄OH).

  • Combine the product-containing fractions and lyophilize (freeze-dry) to obtain pure (S)-3-Amino-4-(2-furyl)-butyric acid as a solid.[5]

Quantitative Data and Characterization

The following table provides a summary of reagents for a theoretical 5 mmol scale synthesis.

StepReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)
A 2-Furaldehyde96.090.95456 mg, 4.75 mmol
Triethyl phosphonoacetate224.161.01.12 g, 5.0 mmol
Sodium Hydride (60%)40.001.0200 mg, 5.0 mmol
B Ethyl (E)-3-(furan-2-yl)acrylate166.171.0831 mg, 5.0 mmol
(R)-(+)-N-benzyl-α-methylbenzylamine211.301.11.16 g, 5.5 mmol
n-Butyllithium (2.5 M)64.061.052.1 mL, 5.25 mmol
C Palladium on Carbon (10%)-~10 mol%~53 mg
Lithium Hydroxide (monohydrate)41.962.0420 mg, 10.0 mmol

Characterization:

  • Purity and Identity: Determined by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Enantiomeric Purity: The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC or SFC analysis, often after derivatization (e.g., with an Fmoc protecting group).

References

  • Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Wiley. Retrieved from [Link]

  • Singh, S. K., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Enantioselective Synthesis of Beta-Amino Acids. Retrieved from [Link]

  • Scholarly Repository. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]

  • European Patent Office. (2020). MEANS AND METHODS FOR SYNTHESIZING PRECURSORS OF Y-AMINOBUTYRIC ACID (GABA) ANALOGS. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. Retrieved from [Link]

  • ChemRxiv. (n.d.). Scheme 1 Synthesis of fluorinated GABA analogues 3 and 4. Reagents and conditions. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Retrieved from [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • PMC. (n.d.). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Retrieved from [Link]

  • Frontiers. (n.d.). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved from [Link]

  • Springer. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase. Retrieved from [Link]

  • ResearchGate. (2025). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • R Discovery. (2017). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

Sources

Method

Analytical Methods for (S)-3-Amino-4-(2-furyl)-butyric Acid: Purity, Chirality, and Structural Characterization

An in-depth technical guide and protocol suite for the analytical characterization of (S)-3-Amino-4-(2-furyl)-butyric acid. (S)-3-Amino-4-(2-furyl)-butyric acid is a highly specialized, non-naturally occurring chiral β -...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for the analytical characterization of (S)-3-Amino-4-(2-furyl)-butyric acid.

(S)-3-Amino-4-(2-furyl)-butyric acid is a highly specialized, non-naturally occurring chiral β -amino acid. It is frequently utilized as a critical building block in the synthesis of peptidomimetic macrocycles—specifically those designed to stabilize α -helical structures for disrupting protein-protein interactions, such as the p53-MDM2/MDMX pathways in oncology research[1][2].

Because the biological efficacy of these macrocycles is strictly dependent on the stereochemical and chemical fidelity of their constituents, rigorous analytical control of the β -amino acid precursor is non-negotiable. This application note details a comprehensive, self-validating analytical framework for determining the chemical purity, enantiomeric excess (ee), and structural identity of (S)-3-Amino-4-(2-furyl)-butyric acid.

Analytical Strategy and Workflow

The analytical suite is designed to interrogate three distinct quality attributes of the compound:

  • Chemical Purity: Achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection.

  • Enantiomeric Excess: Direct chiral HPLC utilizing a crown-ether-based chiral stationary phase (CSP).

  • Identity & Impurity Profiling: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Sample Sample Prep (S)-3-Amino-4-(2-furyl)-butyric acid RP_HPLC Chemical Purity (RP-HPLC-UV) Sample->RP_HPLC Chiral_HPLC Enantiomeric Excess (Chiral HPLC) Sample->Chiral_HPLC LCMS Mass Confirmation (LC-ESI-MS) Sample->LCMS NMR Structural Identity (1H & 13C NMR) Sample->NMR Report Final CoA Generation RP_HPLC->Report Chiral_HPLC->Report LCMS->Report NMR->Report

Analytical workflow for the characterization of (S)-3-Amino-4-(2-furyl)-butyric acid.

Chemical Purity Determination via Achiral RP-HPLC

Causality & Mechanistic Rationale

(S)-3-Amino-4-(2-furyl)-butyric acid contains a highly polar zwitterionic backbone and a hydrophobic, UV-active furyl ring. To achieve sharp, symmetrical peaks, the mobile phase must suppress the ionization of the carboxylic acid while protonating the primary amine. The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose: it lowers the pH to ~2.0 (ensuring the molecule exists predominantly as a cation) and acts as an ion-pairing reagent for the protonated amine, mitigating secondary interactions with residual silanols on the C18 stationary phase[2]. The furyl group exhibits strong π→π∗ transitions, making 210 nm the optimal wavelength for sensitive UV detection.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of the analyte. Dissolve in 10 mL of Mobile Phase A (0.1% TFA in Water) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL using Mobile Phase A.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) with 95% Mobile Phase A and 5% Mobile Phase B (0.1% TFA in Acetonitrile) until the baseline is stable.

  • Injection & Separation: Inject 10 µL of the working solution. Run the gradient method outlined in Table 1.

  • Data Acquisition: Monitor absorbance at 210 nm and 254 nm. Integrate all peaks with a signal-to-noise (S/N) ratio > 3.

  • Validation Check: Inject a blank (Mobile Phase A) to ensure no carryover or ghost peaks interfere with the analyte retention time (typically eluting around 6-8 minutes depending on dead volume).

Table 1: RP-HPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.01.095.05.0
2.01.095.05.0
12.01.010.090.0
15.01.010.090.0
15.11.095.05.0
20.01.095.05.0

Enantiomeric Excess (ee) Determination via Chiral HPLC

Causality & Mechanistic Rationale

Separating the enantiomers of underivatized β -amino acids is notoriously challenging due to the distance between the chiral center and the functional groups. We utilize a Chiral Stationary Phase (CSP) containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid bonded to silica. The crown ether cavity selectively forms inclusion complexes with primary ammonium ions ( −NH3+​ ) via tripodal hydrogen bonding[3].

The stereodiscrimination relies on the steric hindrance between the chiral substituents of the crown ether and the furyl/carboxyl groups of the analyte. Because the complexation kinetics differ between the (S) and (R) enantiomers, baseline resolution is achieved. An acidic mobile phase (pH < 2.5) is strictly required to ensure the primary amine is fully protonated to an ammonium ion, which is a prerequisite for entering the crown ether cavity[3].

ChiralLogic Racemate Racemic Mixture (R/S)-beta-amino acid CSP Chiral Stationary Phase (+)-(18-crown-6)-tetracarboxylic acid Racemate->CSP Injection Complex_S Transient Complex (S) Lower Affinity CSP->Complex_S Complex_R Transient Complex (R) Higher Affinity CSP->Complex_R Elute_S Early Elution (S)-Enantiomer Target Complex_S->Elute_S Fast Kinetics Elute_R Late Elution (R)-Enantiomer Impurity Complex_R->Elute_R Slow Kinetics

Mechanism of chiral recognition using a crown-ether stationary phase.

Step-by-Step Protocol
  • Column Selection: Install a Crownpak CR(+) or equivalent (+)-(18-crown-6)-tetracarboxylic acid column (4.0 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of aqueous Perchloric acid ( HClO4​ ), pH 1.5. Note: Perchloric acid is preferred over TFA here as the perchlorate counter-ion does not compete for hydrogen bonding within the crown ether cavity.

  • Temperature Control: Set the column compartment to 15°C. Lower temperatures enhance the stability of the diastereomeric inclusion complexes, significantly improving the separation factor ( α )[3].

  • Sample Injection: Inject 5 µL of a 0.5 mg/mL solution of the analyte (dissolved in the mobile phase).

  • Data Analysis: The (S)-enantiomer typically elutes before the (R)-enantiomer on a (+)-crown ether column. Calculate the enantiomeric excess using the formula: ee(%)=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100 .

Table 2: Chiral HPLC Parameters
ParameterSpecification
Column Crownpak CR(+) (4.0 x 150 mm, 5 µm)
Mobile Phase Aqueous HClO4​ (pH 1.5) / Methanol (90:10, v/v)
Flow Rate 0.8 mL/min (Isocratic)
Temperature 15 °C
Detection UV at 210 nm

Structural Confirmation via LC-MS/MS and NMR

LC-ESI-MS Analysis

To confirm the molecular weight and detect trace impurities, LC-MS is performed in Positive Electrospray Ionization (ESI+) mode.

  • Expected Mass: The exact mass of C8​H11​NO3​ is 169.07. The expected [M+H]+ ion is m/z 170.08 .

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the m/z 170 parent ion will yield characteristic product ions. Expect a neutral loss of ammonia ( −17 Da , m/z 153 ) and subsequent loss of water/carbon monoxide from the carboxylic acid moiety ( −45 Da ), leaving a stable furyl-alkyl cation.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming the regiochemistry of the furyl substitution and the β -amino acid connectivity.

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Methanol ( CD3​OD ) or Deuterated Water ( D2​O ) with a trace of DCl to increase solubility.

  • 1 H NMR (400 MHz) Expectations:

    • Furyl ring protons: Three distinct signals in the aromatic region ( ∼6.2 ppm,6.3 ppm, and 7.4 ppm ) corresponding to the 3, 4, and 5 positions of the furan ring.

    • Methine proton ( β -CH): A complex multiplet around 3.5−3.8 ppm due to coupling with the adjacent methylene groups.

    • Methylene protons ( α -CH 2​ and γ -CH 2​ ): Two sets of diastereotopic protons appearing as doublets of doublets (dd) between 2.3−2.9 ppm .

References

  • Berkecz, R., Sztojkov-Ivanov, A., Ilisz, I., Forró, E., Fülöp, F., Hyun, M. H., & Péter, A. (2006). "High-performance Liquid Chromatographic Enantioseparation of Beta-Amino Acid Stereoisomers on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic Acid-Based Chiral Stationary Phase." Journal of Chromatography A, 1125(1), 138-143. Available at:[Link]

  • Walensky, L. D., et al. (2013). "Peptidomimetic macrocycles." World Intellectual Property Organization, Patent WO2013123266A1.
  • Nash, H. M., et al. (2016). "Peptidomimetic macrocycles and uses thereof." World Intellectual Property Organization, Patent WO2016049359A1.

Sources

Application

Application Note: Comprehensive NMR Analysis of (S)-3-Amino-4-(2-furyl)-butyric acid

Introduction (S)-3-Amino-4-(2-furyl)-butyric acid is a non-proteinogenic β-amino acid that serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. Its structural motif, featuring a s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-3-Amino-4-(2-furyl)-butyric acid is a non-proteinogenic β-amino acid that serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. Its structural motif, featuring a stereogenic center adjacent to a furan ring, is of significant interest in drug development for its potential to mimic natural peptide structures and interact with biological targets. The precise characterization of its three-dimensional structure and purity is paramount for its application in medicinal chemistry, where stereochemistry often dictates therapeutic efficacy and safety.

This application note provides a detailed guide to the comprehensive NMR analysis of (S)-3-Amino-4-(2-furyl)-butyric acid. We will delve into the rationale behind experimental design, from sample preparation to the selection of advanced 2D NMR techniques, to ensure unambiguous structural elucidation and stereochemical confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of this and similar chiral molecules.

Molecular Structure and Key Analytical Challenges

The structure of (S)-3-Amino-4-(2-furyl)-butyric acid presents several key features that can be effectively probed by NMR spectroscopy:

  • Chiral Center (C3): The stereochemistry at this position is critical and can be investigated using chiral solvating agents or by observing diastereotopic effects.

  • Butyric Acid Backbone: The aliphatic chain gives rise to distinct proton and carbon signals that can be assigned using a combination of 1D and 2D NMR experiments.

  • Furan Ring: The heterocyclic aromatic system has a unique set of proton and carbon chemical shifts and coupling constants that are sensitive to the substitution pattern.

The primary analytical challenge lies in the complete and unambiguous assignment of all proton and carbon signals, and the confirmation of the absolute stereochemistry at the C3 position.

Predicted NMR Data

Predicted ¹H NMR Chemical Shifts
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H2' (furan)~7.4dJ ≈ 1.8
H3' (furan)~6.3ddJ ≈ 3.2, 1.8
H4' (furan)~6.1dJ ≈ 3.2
H3~3.5 - 3.8m-
H4a, H4b~2.9 - 3.2m-
H2a, H2b~2.4 - 2.7m-
NH₂variablebr s-
COOHvariablebr s-
Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (ppm)
C1 (COOH)~175 - 180
C5' (furan)~150 - 155
C2' (furan)~142 - 145
C4' (furan)~110 - 112
C3' (furan)~105 - 108
C3~48 - 52
C2~38 - 42
C4~35 - 39

Experimental Protocols

Sample Preparation

The choice of solvent is critical for obtaining high-quality NMR spectra of amino acids, as it can significantly influence chemical shifts and signal resolution.[2]

Protocol:

  • Weigh approximately 5-10 mg of (S)-3-Amino-4-(2-furyl)-butyric acid.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a good starting point due to the zwitterionic nature of the amino acid. For improved solubility and to observe the exchangeable NH₂ and COOH protons, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Transfer the solution to a 5 mm NMR tube.

  • For chiral analysis, a chiral solvating agent such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol can be added to the sample to induce chemical shift non-equivalence between enantiomers.[3]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_chiral Chiral Analysis (Optional) prep Dissolve in D₂O or DMSO-d₆ H1 ¹H NMR prep->H1 Initial structural overview Chiral ¹H NMR with Chiral Solvating Agent prep->Chiral Enantiomeric purity assessment C13 ¹³C{¹H} NMR H1->C13 Carbon backbone information COSY ¹H-¹H COSY H1->COSY Proton-proton correlations DEPT DEPT-135 C13->DEPT Distinguish CH, CH₂, CH₃ HSQC ¹H-¹³C HSQC COSY->HSQC One-bond C-H correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-range C-H correlations

Caption: Experimental workflow for the comprehensive NMR analysis of (S)-3-Amino-4-(2-furyl)-butyric acid.

Detailed Protocols:

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C{¹H} NMR: A proton-decoupled experiment will provide singlet signals for each unique carbon. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • DEPT-135: This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the tracing of the butyric acid backbone and the assignment of protons within the furan ring.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the furan ring to the butyric acid backbone and for assigning quaternary carbons.

Data Interpretation and Structural Elucidation

A systematic approach is essential for interpreting the acquired NMR data.

Logical Flow for Spectral Assignment:

G H1 Assign furan protons (characteristic shifts & couplings) COSY Use COSY to trace butyric acid backbone H1->COSY HSQC Assign carbons directly bonded to assigned protons COSY->HSQC HMBC Use HMBC to assign quaternary carbons and confirm connectivity HSQC->HMBC DEPT Confirm CH, CH₂, CH₃ assignments HMBC->DEPT Final Complete structural assignment DEPT->Final

Caption: Step-by-step logic for the complete assignment of NMR spectra.

  • ¹H Spectrum Analysis:

    • Identify the characteristic signals of the 2-substituted furan ring in the aromatic region (~6.0-7.5 ppm). The coupling patterns (doublet, doublet of doublets) are key to assigning H2', H3', and H4'.

    • The aliphatic region will contain complex multiplets for the CH (H3) and CH₂ (H2 and H4) groups of the butyric acid chain.

  • COSY Spectrum Analysis:

    • Starting from the H3 proton, trace the correlations to the H2 and H4 methylene groups. This will establish the connectivity of the butyric acid backbone.

    • Within the furan ring, a cross-peak between H3' and H4' will be observed.

  • HSQC Spectrum Analysis:

    • Each cross-peak in the HSQC spectrum directly links a proton to its attached carbon. This allows for the confident assignment of C2, C3, C4, C2', C3', and C4'.

  • HMBC Spectrum Analysis:

    • Look for key long-range correlations:

      • From the H4 protons of the butyric acid chain to the C2' and C3' carbons of the furan ring, confirming the attachment point.

      • From the H2 protons to the C1 (carboxyl) carbon.

      • From the H3 proton to the C1 and C5' carbons.

    • The quaternary carbons (C1 and C5') can be unambiguously assigned through their HMBC correlations.

Conclusion

The comprehensive NMR analysis of (S)-3-Amino-4-(2-furyl)-butyric acid, employing a suite of 1D and 2D NMR experiments, allows for its complete and unambiguous structural characterization. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently verify the identity, purity, and stereochemistry of this important chiral building block. This rigorous analytical approach is essential for ensuring the quality and consistency of materials used in pharmaceutical research and development.

References

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2023). Retrieved from [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.). Retrieved from [Link]

  • (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem. (n.d.). Retrieved from [Link]

  • COSY (COrrelation Spectroscopy). (n.d.). Retrieved from [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia. (n.d.). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Furan-Containing Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support hub for the synthesis of furan-containing compounds. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support hub for the synthesis of furan-containing compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the lab. Here, we move beyond simple protocols to explore the underlying chemistry, providing you with the insights needed to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses the most common issues observed during furan synthesis. We diagnose the problem based on experimental symptoms, explain the likely chemical causes, and provide actionable protocols to resolve the issue.

Issue 1: The reaction mixture has turned dark brown or black, forming an insoluble tar.

This is perhaps the most frequent and frustrating issue in furan chemistry. The formation of dark, polymeric substances, often called "humins," points to the degradation of your starting material or product.[1][2]

Probable Cause: Acid-Catalyzed Polymerization and Decomposition

The furan ring, despite its aromaticity, possesses significant enol ether character, making it highly susceptible to protonation.[3][4] Under acidic conditions, protonation disrupts the aromatic system, generating a reactive carbocation. This cation can be attacked by another neutral furan molecule, initiating a chain reaction that results in a complex, high-molecular-weight polymer (tar).[1][4] This process is exacerbated by high temperatures and prolonged reaction times.

Troubleshooting & Optimization:

  • Re-evaluate Your Acid Catalyst: Strong mineral acids (H₂SO₄, HCl) are often too harsh.[4] Switch to a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. Lewis acids, such as titanium tetrachloride (TiCl₄) or scandium triflate (Sc(OTf)₃), can coordinate to the carbonyl oxygen in Paal-Knorr type syntheses without excessively protonating the furan ring, thus favoring cyclization over polymerization.[5]

  • Control the Temperature: Many furan cyclizations are exothermic. Run reactions at the lowest effective temperature. Consider initial cooling (e.g., 0 °C) during the addition of reagents, followed by a gradual warming to room temperature or gentle heating.[1]

  • Minimize Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from degrading.

  • Work Under an Inert Atmosphere: While acid is the primary culprit, oxidative processes can contribute to degradation. Performing the reaction under a nitrogen or argon atmosphere can prevent oxidative polymerization.[1]

Experimental Protocol: Mitigation of Polymerization in Paal-Knorr Synthesis

This protocol utilizes a mild Lewis acid to synthesize 2,5-dimethylfuran from hexane-2,5-dione, minimizing polymerization.[5]

Materials:

  • Hexane-2,5-dione (1.0 mmol)

  • Anhydrous dichloromethane (DCM, 10 mL)

  • Titanium tetrachloride (TiCl₄, 1.2 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup.

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve hexane-2,5-dione (1.0 mmol) in anhydrous DCM (10 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. While stirring, slowly add titanium tetrachloride (1.2 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further by distillation or column chromatography as needed.

Issue 2: My product yield is low, and I've isolated an acyclic 1,4-dicarbonyl compound.

Observing an open-ring byproduct is a clear indication that the final cyclization/dehydration step is failing or, more likely, that the furan ring has been cleaved post-synthesis.

Probable Cause: Acid-Catalyzed Ring-Opening

This is the reverse of the final step of the Paal-Knorr synthesis. In the presence of acid and a nucleophile (most commonly water), the furan ring can be protonated. The resulting non-aromatic intermediate is susceptible to nucleophilic attack, leading to a ring-opened 1,4-dicarbonyl compound.[1][6] This is a significant issue during aqueous acidic workups.

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: The presence of water is detrimental. Use anhydrous solvents and reagents. For reactions that produce water (e.g., Paal-Knorr), employ methods to remove it, such as a Dean-Stark apparatus or the addition of a dehydrating agent like phosphorus pentoxide (P₂O₅).[1][5]

  • Modify Your Workup: Avoid acidic workups. Quench the reaction with a mild base like saturated sodium bicarbonate solution.[1] When performing chromatography, be mindful of the acidity of silica gel.

  • Purification Strategy: If using silica gel chromatography, you can neutralize it by preparing a slurry with a 1-2% solution of triethylamine in your eluent, filtering, and then using the neutralized silica. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).[6]

Diagram: Furan Degradation Pathway

The following diagram illustrates the dual threat of acid catalysis, leading to both polymerization and ring-opening.

G cluster_acid Acidic Conditions (H+) Furan Furan Product Protonated Protonated Furan (Non-Aromatic Intermediate) Furan->Protonated Protonation Polymer Polymerization / Tar Protonated->Polymer Attack by another Furan molecule Dicarbonyl Ring-Opened 1,4-Dicarbonyl Protonated->Dicarbonyl Nucleophilic Attack (e.g., H₂O)

Caption: Acid-catalyzed degradation pathways of furan compounds.

Issue 3: My Paal-Knorr synthesis is giving a low yield, but without significant tar formation or ring-opening.

If degradation pathways have been ruled out, the issue may lie with the equilibrium and kinetics of the cyclization itself.

Probable Cause: Reversibility and Inefficient Dehydration

The key cyclization step to form the five-membered hemiacetal intermediate is often reversible. The final dehydration step drives the reaction toward the aromatic furan product. If water is not effectively removed, the equilibrium will not favor the product, resulting in a low yield.[4][7]

Troubleshooting & Optimization:

  • Water Removal: As mentioned, a Dean-Stark trap is the classical solution for removing water azeotropically in solvents like toluene.

  • Catalyst Choice: Some Lewis acids are excellent water scavengers and can promote dehydration more effectively than Brønsted acids.

  • Substrate Reactivity: Steric hindrance around the carbonyl groups of the 1,4-dicarbonyl precursor can disfavor the conformation required for cyclization.[5] If this is the case, more forcing conditions (higher temperature, stronger catalyst) may be needed, which must be balanced against the risk of degradation.

Diagram: Troubleshooting Low Yields in Paal-Knorr Synthesis

This workflow helps diagnose and solve low-yield issues systematically.

G decision decision action action start Low Yield in Paal-Knorr Synthesis q1 Is there significant tar/polymer formation? start->q1 a1 Use milder acid (p-TsOH, Lewis Acid) Lower reaction temperature Reduce reaction time q1->a1 Yes q2 Is the 1,4-dicarbonyl starting material consumed? q1->q2 No a1->q2 a2 Increase temperature/time cautiously Use a more potent catalyst Ensure catalyst is active q2->a2 No q3 Is ring-opened byproduct detected (e.g., in workup)? q2->q3 Yes a2->q3 a3 Ensure anhydrous conditions Use a Dean-Stark trap Use neutral/basic workup q3->a3 Yes end Yield Optimized q3->end No a3->end

Caption: Troubleshooting workflow for low yields in Paal-Knorr furan synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm planning a synthesis. Which is a better general method: Paal-Knorr or Feist-Benary?

A1: The choice depends entirely on the availability of your starting materials.

  • Paal-Knorr Synthesis is the go-to method if you can easily access the required 1,4-dicarbonyl compound. It is a very direct and powerful method for creating furans.[8]

  • Feist-Benary Furan Synthesis is advantageous when an α-halo ketone and a β-dicarbonyl compound are more readily available than the corresponding 1,4-diketone. It involves a base-catalyzed condensation followed by cyclization and dehydration.[9][10] A key consideration is that mild bases like pyridine or triethylamine are often preferred to avoid side reactions like hydrolysis of ester groups.[10]

Q2: My furan product seems to be decomposing during storage. How can I prevent this?

A2: Furan and its derivatives can be unstable over time due to oxidation and acid-catalyzed degradation from trace acidic impurities.

  • Storage: Store purified furan compounds in a dark bottle, under an inert atmosphere (nitrogen or argon), and at a low temperature (refrigerator or freezer).

  • Stabilizers: For long-term storage, especially of liquids, adding a radical inhibitor like butylated hydroxytoluene (BHT) at a very low concentration (e.g., <0.1 mol%) can prevent oxidative polymerization.[6]

  • Purity: Ensure the final product is free from any residual acid from the reaction or purification steps. If necessary, pass the compound through a small plug of basic alumina before storage.

Q3: Can I perform a Friedel-Crafts acylation or alkylation on a furan ring?

A3: Standard Friedel-Crafts conditions (e.g., AlCl₃) are generally far too harsh for the acid-sensitive furan ring and will almost certainly lead to extensive polymerization.[4] However, acylation is possible using milder conditions. A common and effective method is the use of acetic anhydride with a mild Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) or even phosphoric acid.[4] Alkylation is more challenging, but can sometimes be achieved with very mild protocols.

Q4: I am observing an unexpected isomer in my Feist-Benary synthesis. What is happening?

A4: The Feist-Benary synthesis can sometimes yield isomeric products depending on the reaction conditions and the specific nature of the β-dicarbonyl compound. The initial step is the base-catalyzed alkylation of the β-dicarbonyl compound by the α-halo ketone. This can occur via C-alkylation (the desired pathway leading to the furan precursor) or O-alkylation. While C-alkylation is generally favored, the choice of base, solvent, and counter-ion can influence the C/O alkylation ratio. Furthermore, if the β-dicarbonyl compound is unsymmetrical, regioselectivity issues can arise during the initial deprotonation, potentially leading to a mixture of furan isomers. Careful control of reaction conditions and choice of a non-coordinating base can help favor the desired pathway.[9]

Data Summary Table

The choice of catalyst can dramatically impact the outcome of furan synthesis. The following table provides a qualitative summary of catalyst choices for the Paal-Knorr cyclization of a generic 1,4-diketone.

Catalyst TypeExamplesTypical ConditionsPrimary Side ReactionsSuitability
Strong Brønsted Acid H₂SO₄, HClHigh Temp, Long TimePolymerization, Ring-OpeningPoor (for sensitive substrates)
Mild Brønsted Acid p-TsOH, H₃PO₄Moderate TempPolymerization (reduced)Good (general purpose)
Strong Lewis Acid AlCl₃, FeCl₃Low to Moderate TempPolymerization, DegradationPoor (generally too harsh)
Mild Lewis Acid TiCl₄, Sc(OTf)₃, Bi(NO₃)₃Low to Moderate TempMinimalExcellent (high selectivity)[5]
Solid Acid Catalyst Montmorillonite ClayModerate to High TempMinimalVery Good (easy removal)[5]
Halogen Catalyst Iodine (I₂)Moderate TempMinimalGood (mild conditions)[5]
References
  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Li, G., et al. (2024). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. Molecules, 29(18), 4291. Retrieved from [Link]

  • Wilson, W. C. (1927). Furan. Organic Syntheses, 7, 40. DOI: 10.15227/orgsyn.007.0040. Retrieved from [Link]

  • Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds (ARL-TR-6668). U.S. Army Research Laboratory. Retrieved from [Link]

  • Aricò, F., & Tundo, P. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Catalysts, 14(6), 389. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • Vranová, J., & Ciesarová, Z. (2009). Different pathways of formation of furan. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2020). Na-MnOx Catalyzed Aerobic Oxidative Cleavage of Biomass-Derived 1,2-Diols to Synthesis Medium-chain Furanic Chemicals. ResearchGate. Retrieved from [Link]

  • Tiegs, B., et al. (2019). Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination. Organic Letters, 21(4), 1042-1045. Retrieved from [Link]

  • Liu, Y., et al. (2023). Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. Polymer Chemistry, 14(35), 4165-4173. Retrieved from [Link]

  • Chen, J., et al. (2024). Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. Catalysts, 14(5), 332. Retrieved from [Link]

  • Lim, H. S., & Shin, H. S. (2017). Furan in Thermally Processed Foods: A Review. Toxicological research, 33(1), 1–8. Retrieved from [Link]

  • Google Patents. (2022). Method and apparatus for purifying a furan derivative (EP4032881A1).
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Li, X. G., et al. (2006). Optimization of polymerization conditions of furan with aniline for variable conducting polymers. Chemical Communications, (37), 3921–3923. Retrieved from [Link]

  • Meller, R., et al. (2018). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Angewandte Chemie (International ed. in English), 57(30), 9579–9583. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers, 15(5), 1104. Retrieved from [Link]

  • Asfandyar, M. (2021, June 1). Feist-Benary Synthesis Of Furan [Video]. YouTube. Retrieved from [Link]

  • Zimmerman, P. M., & Head-Gordon, M. (2019). Disrotatory Ring-Opening of Furans Gives Stereocontrol. The Journal of Organic Chemistry, 84(17), 11266–11272. Retrieved from [Link]

  • Ghazvini, M., et al. (2017). An efficient synthesis of dihydrofurans and furans. ResearchGate. Retrieved from [Link]

  • Tian, Y. M., et al. (2021). Photocatalytic synthesis of tetra-substituted furans promoted by carbon dioxide. Chemical Science, 13(2), 405-411. Retrieved from [Link]

  • Wan, G., et al. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Physical Chemistry Chemical Physics, 15(44), 19445-19454. Retrieved from [Link]

  • Ammal, P., & Varghese, B. (2013). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. ResearchGate. Retrieved from [Link]

  • Shaabani, A., et al. (2018). Synthesis of polysubstituted furans via a novel and efficient heterocyclization approach. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Testing of Furan-Containing Molecules

Welcome to the Furan Stability Technical Support Center. Furan-containing compounds present unique challenges in drug development due to their high susceptibility to acid-catalyzed ring opening, oxidative degradation, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Furan Stability Technical Support Center. Furan-containing compounds present unique challenges in drug development due to their high susceptibility to acid-catalyzed ring opening, oxidative degradation, and photohydrolysis. This guide provides researchers with authoritative, field-proven methodologies to evaluate furan stability under ICH Q1A(R2) and Q1B stress conditions.

Part 1: The Mechanistic Causality of Furan Instability

Before troubleshooting experimental anomalies, it is critical to understand why furans degrade under stress.

  • Acid-Catalyzed Ring Opening: The furan ring is notoriously unstable in acidic environments. Degradation initiates via protonation at the α-carbon (C2 or C5), which is the rate-limiting step. This is followed by nucleophilic attack by water, leading to a cascade that cleaves the ring and forms reactive dicarbonyl compounds (e.g., succinaldehyde)[1].

  • Oxidative Stress: Furans are highly susceptible to oxidation by reactive oxygen species (ROS) or peroxides. This process forms reactive electrophilic intermediates, such as endoperoxides, which can irreversibly bind to proteins or excipients, posing significant toxicity risks[2].

  • Photohydrolysis: Exposure to UV/Vis light can trigger an endergonic photohydrolysis pathway. This generates highly strained 1,6-dioxecine intermediates that ultimately collapse into 1,4-ketoaldehydes[3].

FuranDegradation Furan Furan-Containing API Acid Acid Hydrolysis (Protonation at α-carbon) Furan->Acid Oxidation Oxidation (ROS / H2O2) Furan->Oxidation Photo Photolysis (UV/Vis Light) Furan->Photo RingOpen Ring-Opening (Dicarbonyls / Succinaldehyde) Acid->RingOpen H2O Endoperoxide Endoperoxide Intermediates (Reactive Electrophiles) Oxidation->Endoperoxide Photo->RingOpen Photohydrolysis Polymerization Polymerization / Humin Formation RingOpen->Polymerization Endoperoxide->RingOpen

Furan degradation pathways under forced stress conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the target degradation limit for forced degradation studies of furan-containing APIs? A1: According to industry standards aligned with 4, the target degradation during stress testing should be between 5% and 20% of the active pharmaceutical ingredient (API)[4]. Degradation beyond 20% is considered abnormal and often results in secondary degradants that are not representative of real-world shelf-life conditions.

Q2: My furan compound degrades instantly in 0.1 M HCl. How can I modify the protocol to capture the primary degradants? A2: Furan rings lacking electron-withdrawing groups are hyper-reactive to acid[5]. To slow the kinetics, you must alter the reaction environment:

  • Solvent Modification: Switch from a purely aqueous system to a mixed organic-aqueous system. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) exert a strong stabilizing effect on furan derivatives compared to protic solvents like water, which actively participate in the ring-opening mechanism[1].

  • Acid Attenuation: Reduce the acid strength to 0.01 M HCl or use a weaker organic acid, and conduct the test at ambient temperature (25°C) rather than elevated temperatures.

Q3: How do substituents on the furan ring influence its stability profile? A3: Substituents dictate the electron density of the aromatic ring. Electron-withdrawing groups (EWGs), particularly fluorine-containing substituents at the α-carbon positions (C2 or C5), significantly improve the ring's stability against electrophilic attack and acid hydrolysis[5]. Conversely, electron-donating groups (EDGs) activate the ring, accelerating protonation and subsequent polymerization into insoluble humins[1].

Part 3: Troubleshooting Guide for Furan Stress Testing

Issue: Formation of insoluble black precipitates during acid/thermal stress.

  • Causality: The furan ring has undergone acid-catalyzed ring-opening to form reactive dicarbonyls, which have subsequently polymerized (humin formation).

  • Solution: This indicates severe over-stressing. Quench the reaction earlier (e.g., at 1 hour instead of 24 hours). Ensure the sample is neutralized immediately after the stress period using an equivalent molarity of base (e.g., NaOH) before LC-MS analysis to halt the polymerization cascade[1].

Issue: Co-elution of degradation products with the parent API in HPLC.

  • Causality: Furan oxidation often yields hydroxylated derivatives or endoperoxides with polarities nearly identical to the parent molecule.

  • Solution: A standard C18 column may lack the required selectivity. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to exploit π-π interactions, which offer superior resolution for aromatic and partially saturated furan ring derivatives.

Part 4: Validated Experimental Protocols

Workflow Start Prepare API Solution (1 mg/mL in ACN/Water) AcidStress Acid Stress 0.1M HCl, 40°C Start->AcidStress BaseStress Base Stress 0.1M NaOH, 40°C Start->BaseStress OxStress Oxidative Stress 3% H2O2, Ambient Start->OxStress PhotoStress Photolytic Stress 1.2M lux-hr Start->PhotoStress Neutralize Quench / Neutralize (Prevent over-degradation) AcidStress->Neutralize BaseStress->Neutralize OxStress->Neutralize Analyze LC-MS/MS & HPLC-UV (Determine % Degradation) PhotoStress->Analyze Neutralize->Analyze Target Target: 5-20% Degradation (Adjust conditions if needed) Analyze->Target

Step-by-step workflow for ICH-compliant forced degradation testing.

Protocol 1: ICH-Compliant Acid Hydrolysis Stress Test

Self-Validating Principle: This protocol includes an immediate neutralization step to "freeze" the degradation profile, ensuring that the analytical read-out accurately reflects the primary degradation event rather than secondary polymerization. Furthermore, parallel stress studies on the placebo (excipient mixture without API) are mandatory to ensure the analytical method achieves full separation from all matrix components[4].

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the furan-containing API in a stabilizing polar aprotic solvent (e.g., ACN)[1].

  • Acid Stress Initiation: Transfer 5 mL of the API stock to a volumetric flask. Add 5 mL of 0.1 M HCl (aqueous). Mix thoroughly.

  • Incubation: Place the flask in a temperature-controlled chamber at 40°C.

  • Kinetic Sampling & Quenching (Critical Step): Withdraw 1 mL aliquots at t = 1, 2, 4, and 8 hours. Immediately transfer each aliquot into a vial containing exactly 1 mL of 0.1 M NaOH to neutralize the acid and halt the degradation[4].

  • Dilution and Analysis: Dilute the quenched sample with mobile phase to the target analytical concentration (e.g., 100 µg/mL). Analyze via Stability-Indicating LC-MS/MS to identify ring-opened dicarbonyl masses.

Protocol 2: Oxidative Stress Testing
  • Initiation: Mix equal volumes of the 1 mg/mL API stock and 3% H2O2 (aqueous)[4].

  • Incubation: Incubate at ambient temperature (25°C) protected from light to prevent confounding photolytic degradation.

  • Sampling: Sample at t = 2, 6, and 24 hours.

  • Quenching: Quench the residual peroxide using a reducing agent like sodium thiosulfate, or proceed with immediate dilution and injection if the analytical method is robust against trace peroxides.

Part 5: Quantitative Data Summaries

Table 1: ICH Q1A(R2) Recommended Stress Conditions & Furan Vulnerabilities

Stress ConditionTypical Reagent/ParameterTarget DegradationPrimary Furan Degradation Pathway
Acid Hydrolysis 0.1 M - 1.0 M HCl, 40°C5% - 20%Protonation at α-carbon → Ring opening to dicarbonyls[1]
Base Hydrolysis 0.1 M - 1.0 M NaOH, 40°C5% - 20%Nucleophilic attack (slower than acid, highly substituent dependent)[4]
Oxidation 3% - 30% H2O2, Ambient5% - 20%Epoxidation / Endoperoxide formation → Hydroxylation[4]
Photolysis 1.2M lux-hr (UV/Vis)N/A (Must meet Q1B)Photohydrolysis → 1,6-dioxecine intermediate → 1,4-ketoaldehydes[3]
Thermal 50°C - 60°C (Solid State)5% - 20%Decarboxylation (if carboxylic acid present) or polymerization[4]

References

  • University of Turin (unito.it) - "The photohydrolysis of furans." URL:[Link]

  • ResolveMass Laboratories - "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." URL: [Link]

  • ResearchGate - "General scheme of the study of furan stability." URL: [Link]

  • MDPI - "Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs." URL: [Link]

  • International Journal of Scientific Development and Research (IJSDR) - "Stability indicating study by using different analytical techniques." URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of Furan Derivative Synthesis

From the Desk of the Senior Application Scientist Welcome to the Furan Scale-Up Technical Support Center. As a Senior Application Scientist, I have witnessed countless promising furan syntheses—particularly the productio...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the Furan Scale-Up Technical Support Center. As a Senior Application Scientist, I have witnessed countless promising furan syntheses—particularly the production of 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA)—fail during the transition from the laboratory bench to the pilot plant. Scale-up is never just about using a larger reactor. It fundamentally alters heat dissipation, mass transfer across phase boundaries, and competing reaction kinetics.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind experimental failures, establish self-validating workflows, and provide field-proven strategies to overcome the chemical and engineering bottlenecks inherent to furan derivative scale-up.

Mechanistic Bottlenecks in Furan Scale-Up

The core challenge in scaling up furan derivatives lies in the high reactivity and thermal instability of the intermediate platform chemical, HMF[1]. When scaling up the dehydration of hexose sugars, the extended residence times and localized thermal gradients in large reactors accelerate parasitic side reactions. Specifically, HMF readily rehydrates into levulinic and formic acids, or cross-polymerizes with unreacted sugars to form insoluble, black carbonaceous tars known as humins[2].

Pathway Hexose Hexose Sugars (Fructose/Glucose) HMF 5-Hydroxymethylfurfural (HMF) Hexose->HMF Dehydration (Acid Catalyst, -3 H2O) Humins Humins (Insoluble Polymers) Hexose->Humins Direct Polymerization HMF->Humins Condensation (High Temp/Acidity) Levulinic Levulinic + Formic Acid HMF->Levulinic Rehydration (+2 H2O) FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Aerobic Oxidation (Metal Catalyst, O2)

Reaction pathways of hexoses to HMF, FDCA, and common scale-up byproducts.

Troubleshooting Guides & FAQs

Q1: Why does my HMF yield drop from 80% in a 10 mL vial to 40% in a 5 L reactor, accompanied by the formation of a black tar? A1: The "black tar" consists of humins, which are formed via the cross-polymerization of HMF with sugar intermediates[2]. Causality: In a small vial, heat transfer is rapid and mixing is instantaneous. In a 5 L batch reactor, mass transfer limitations and poor mixing create localized "hot spots" and acid concentration gradients. Because humin formation is strongly activated by high temperatures and acidity[2], these gradients act as breeding grounds for polymerization. Solution: Transition from a single-phase batch system to a continuous biphasic system (e.g., Water/MIBK). The organic phase continuously extracts HMF as it forms, physically isolating it from the acidic aqueous phase and halting the polymerization cascade[1].

Q2: How do I manage catalyst deactivation during the aerobic oxidation of HMF to FDCA on a larger scale? A2: Causality: HMF oxidation to FDCA often relies on supported noble metals (e.g., Pt, Ru)[3]. Deactivation at scale typically occurs due to the strong adsorption of intermediate aldehydes (like FFCA) onto the active sites, or metal leaching caused by the highly alkaline conditions traditionally required to keep FDCA soluble. Solution: Implement a base-free oxidation protocol using tailored supports. For instance, utilizing a Pt/C–O–Mg catalyst provides built-in basicity via C–O–Mg bonds. This allows for up to 97% FDCA yield without the addition of homogeneous bases, preventing metal leaching and drastically simplifying downstream purification[4].

Q3: What is the most reliable method for isolating HMF without causing thermal degradation? A3: Causality: HMF is notoriously thermally labile. Standard distillation exposes HMF to prolonged heating, which induces oligomerization and decomposition, drastically reducing final purity[1]. Solution: Avoid standard distillation. Instead, utilize Deep Eutectic Solvents (DES) or specific biphasic systems where the extraction phase can be separated via low-temperature crystallization or wiped-film evaporation under high vacuum[5].

Scale-Up Data & Solvent Selection

Selecting the right reaction medium is the most critical engineering choice for scale-up. The table below synthesizes quantitative data across various solvent systems to guide your pilot-plant design.

Solvent SystemTypical HMF YieldScale-Up ViabilityPrimary Engineering Challenge
Single-Phase Aqueous 30 - 40%LowHigh humin formation; extremely difficult product extraction.
Biphasic (Water / MIBK) 70 - 80%HighHigh energy costs for solvent recovery; mass transfer limits.
Deep Eutectic Solvents (DES) 75 - 85%MediumHigh viscosity at scale impedes mixing; complex recycling[5].
Ionic Liquids > 90%LowProhibitive material cost; high toxicity; difficult purification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic checks that allow operators to verify the chemical state of the reactor in real-time.

Workflow A Aqueous Phase (Sugars + Acid) B Biphasic Reactor (Continuous Stirring) A->B Feed C Organic Phase (HMF Extraction) B->C In-situ Transfer D Phase Separation (Centrifugation) C->D Effluent D->A Aqueous Recycle E Purification (Distillation) D->E HMF Rich Stream

Continuous biphasic extraction workflow to minimize HMF thermal degradation.

Protocol A: Biphasic Synthesis of HMF from Fructose

Objective: Maximize HMF yield while preventing humin formation via continuous in-situ extraction.

  • Feedstock Preparation: Prepare a 1.0 M aqueous solution of D-fructose. Causality: Fructose is preferred over glucose because its fructofuranose tautomer dehydrates more readily without requiring an initial isomerization step[1]. Add 0.5 M HCl as the Brønsted acid catalyst.

  • Biphasic Reaction Initiation: Introduce the aqueous phase into a jacketed reactor alongside Methyl Isobutyl Ketone (MIBK) at a 1:2 Aqueous:Organic volumetric ratio. Heat to 140°C.

  • Mass Transfer Optimization: Set the impeller speed to >800 rpm. Causality: High shear mixing is mandatory to maximize the interfacial surface area between the aqueous and organic phases, ensuring HMF is extracted into the MIBK before it can polymerize in the acidic aqueous phase.

  • Phase Separation: Continuously siphon the emulsion into a decanter/centrifuge to separate the HMF-rich MIBK phase from the aqueous phase.

  • Self-Validation Check (Carbon Mass Balance): Sample both phases at t=30 mins and analyze via HPLC. Calculate the Carbon Mass Balance (CMB) by summing the molar yields of HMF, levulinic acid, formic acid, and unreacted fructose.

    • Diagnostic: If CMB < 90%, unquantified humins are forming. Action: Immediately halt the reaction, increase the organic phase ratio to 1:3, or lower the reaction temperature by 10°C.

Protocol B: Base-Free Aerobic Oxidation of HMF to FDCA

Objective: Convert HMF to polymer-grade FDCA without homogeneous bases that cause metal leaching.

  • Catalyst Loading: Load a Pt/C–O–Mg heterogeneous catalyst into a high-pressure Parr reactor containing a 5 wt% HMF aqueous solution. Causality: The C–O–Mg bonds provide strong, stable basic sites, eliminating the need for NaOH/Na2CO3 and preventing downstream salt-waste generation[4].

  • Pressurization & Heating: Purge the reactor with O2​ three times, then pressurize to 1.0 MPa O2​ . Heat to 110°C under 600 rpm stirring[4]. Causality: 1.0 MPa ensures sufficient dissolved oxygen in the liquid phase to act as the terminal electron acceptor.

  • Reaction Monitoring: Allow the reaction to proceed for 12 hours.

  • Self-Validation Check (Intermediate Tracking): At t=6 hours, sample the reactor and quantify the 5-formyl-2-furancarboxylic acid (FFCA) intermediate via HPLC.

    • Diagnostic: If FFCA concentration plateaus and remains >2% of the total mixture, the catalyst surface has been poisoned by strongly adsorbed intermediates. Action: Stop the reaction, filter the catalyst, and perform a mild calcination step to regenerate the active sites before the next batch.

References

  • A Review on Green and Efficient Synthesis of 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic Acid (FDCA) from Sustainable Biomass. ACS Publications.6

  • Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. MDPI. 2

  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. PMC. 1

  • 5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system. RSC Publishing. 5

  • Selective Oxidation of Biomass-Derived 5-Hydroxymethylfurfural Catalyzed by an Iron-Grafted Metal–Organic Framework with a Sustainably Sourced Ligand. ACS Publications. 7

  • Base-free aerobic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over a Pt/C–O–Mg catalyst. Green Chemistry (RSC Publishing). 4

  • Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts. RMIT University. 3

Sources

Optimization

Technical Support Center: Catalyst Selection for Asymmetric Synthesis of β-Amino Acids

Welcome to the technical support center for the asymmetric synthesis of β-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of β-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with in-depth, field-proven insights to enhance the efficiency and success of your synthetic routes.

Introduction to Asymmetric Synthesis of β-Amino Acids

β-Amino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and other bioactive molecules.[1][2] Their stereochemistry plays a pivotal role in their biological activity, making enantioselective synthesis a critical aspect of their production. The selection of an appropriate catalyst is paramount to achieving high yields and stereoselectivity. This guide will delve into the three main catalytic systems used for this purpose: organocatalysis, transition-metal catalysis, and biocatalysis, providing practical guidance for catalyst selection and troubleshooting.

Catalyst Selection Workflow

Choosing the right catalyst is a multi-faceted decision that depends on the substrate, the desired stereochemical outcome, and the specific reaction type (e.g., Mannich reaction, Michael addition, hydrogenation). Below is a workflow to guide your catalyst selection process.

CatalystSelection cluster_0 Substrate & Reaction Analysis cluster_1 Catalyst System Evaluation cluster_2 Optimization & Troubleshooting Substrate Define Substrate (e.g., imine, enone, enamine) ReactionType Identify Reaction Type (e.g., Mannich, Michael, Hydrogenation) Substrate->ReactionType determines Organo Organocatalysis (Proline, Thiourea, CPA, etc.) ReactionType->Organo suitable for TransitionMetal Transition-Metal Catalysis (Rh, Ru, Pd, Cu, etc.) ReactionType->TransitionMetal suitable for Bio Biocatalysis (Enzymes: Lyases, Transaminases) ReactionType->Bio suitable for Optimize Reaction Condition Optimization (Solvent, Temp., Loading) Organo->Optimize TransitionMetal->Optimize Bio->Optimize Troubleshoot Troubleshooting (Low ee%, Low Yield, etc.) Optimize->Troubleshoot if issues persist

Caption: A workflow for selecting and optimizing a catalyst system.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the asymmetric synthesis of β-amino acids, categorized by the type of catalyst used.

Organocatalysis

Organocatalysts, such as proline and its derivatives, thioureas, and chiral phosphoric acids (CPAs), are widely used due to their operational simplicity and robustness.[3] However, achieving high stereoselectivity and yield can be challenging.

Problem: Low Enantioselectivity (ee%)

Potential Cause Troubleshooting Steps & Rationale
Incorrect Catalyst Choice 1. Catalyst Screening: The steric and electronic properties of the catalyst must match the substrate. For Mannich reactions, proline and its derivatives are a good starting point. For Michael additions, thiourea-based catalysts often perform well. For reactions involving imines, chiral phosphoric acids can be highly effective.[3][4] Rationale: The catalyst's chiral pocket must effectively differentiate between the two prochiral faces of the substrate.
Suboptimal Solvent 1. Solvent Screening: Systematically screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH2Cl2, THF, MeCN, and ethereal solvents like Et2O).[5] Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity. Non-polar aprotic solvents often favor higher ee%.
Incorrect Temperature 1. Temperature Optimization: Generally, lower temperatures lead to higher enantioselectivity. Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.[6] Rationale: Lowering the temperature increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.
Presence of Water 1. Use of Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of molecular sieves can be beneficial. Rationale: Water can compete with the substrate for binding to the catalyst or can hydrolyze intermediates, leading to a decrease in enantioselectivity.
Catalyst Loading 1. Vary Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it may not always lead to better enantioselectivity. Evaluate a range of catalyst loadings (e.g., 1-20 mol%). Rationale: At high concentrations, catalyst aggregation can occur, which may alter the catalytic activity and selectivity.

Problem: Low Yield

Potential Cause Troubleshooting Steps & Rationale
Poor Catalyst Activity 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). Rationale: A higher concentration of the active catalytic species can increase the reaction rate.
Substrate Reactivity 1. Modify Substrate: If possible, modify the electronic or steric properties of the substrate. For example, using more electron-withdrawing groups on the electrophile can enhance its reactivity. Rationale: The inherent reactivity of the substrates plays a crucial role in the overall reaction efficiency.
Reaction Time 1. Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion. Rationale: Some organocatalytic reactions can be slow, especially at lower temperatures.
Catalyst Decomposition 1. Check Catalyst Stability: Ensure the catalyst is stable under the reaction conditions. Some catalysts may be sensitive to air, moisture, or prolonged heating. Rationale: Decomposition of the catalyst will lead to a decrease in the reaction rate and overall yield.
Transition-Metal Catalysis

Transition-metal catalysts, particularly those based on rhodium, ruthenium, palladium, and copper, are highly effective for reactions like asymmetric hydrogenation and conjugate addition.[1][2]

Problem: Low Enantioselectivity (ee%)

Potential Cause Troubleshooting Steps & Rationale
Inappropriate Ligand 1. Ligand Screening: The choice of chiral ligand is critical. For hydrogenations, common choices include BINAP, Josiphos, and DuPhos derivatives.[7][8] Screen a library of ligands with different steric and electronic properties. Rationale: The ligand creates the chiral environment around the metal center, which dictates the stereochemical outcome of the reaction.
Solvent Effects 1. Solvent Screening: Evaluate a range of solvents. For hydrogenations, common solvents include methanol, ethanol, and THF. For conjugate additions, ethereal and chlorinated solvents are often used. Rationale: The solvent can influence the coordination of the substrate to the metal center and the stability of catalytic intermediates.
Hydrogen Pressure (for Hydrogenation) 1. Vary Hydrogen Pressure: Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they may sometimes have a negative impact on enantioselectivity. Rationale: The concentration of dissolved hydrogen can affect the kinetics of the hydrogenation steps and the equilibrium between different catalytic species.
Additives 1. Use of Additives: For some reactions, the addition of a co-catalyst or an additive can improve enantioselectivity. For example, in some conjugate additions, a Lewis acid co-catalyst can enhance the reactivity and selectivity. Rationale: Additives can modify the electronic properties of the catalyst or activate the substrate.

Problem: Low Yield

Potential Cause Troubleshooting Steps & Rationale
Catalyst Deactivation 1. Substrate Purity: Ensure the substrate is free of impurities that can poison the catalyst (e.g., sulfur-containing compounds). 2. Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the catalyst. Rationale: Many transition-metal catalysts are sensitive to impurities and oxygen.
Low Catalyst Activity 1. Increase Catalyst Loading: If deactivation is not the issue, a higher catalyst loading may be necessary. 2. Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate, but this may also negatively affect enantioselectivity. Rationale: Reaction kinetics are temperature-dependent.
Poor Substrate Solubility 1. Solvent Selection: Choose a solvent in which both the substrate and the catalyst are sufficiently soluble. Rationale: Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Biocatalysis

Enzymes, such as ammonia lyases and transaminases, offer high selectivity and mild reaction conditions for the synthesis of β-amino acids.[9]

Problem: Low Enantioselectivity (ee%)

Potential Cause Troubleshooting Steps & Rationale
Incorrect Enzyme Choice 1. Enzyme Screening: Screen a panel of different enzymes (e.g., from different microbial sources or engineered variants). Rationale: Enzymes exhibit high substrate specificity, and a particular enzyme may not be optimal for your specific substrate.
Suboptimal pH 1. pH Optimization: Perform the reaction in a range of buffered solutions to find the optimal pH for enzyme activity and selectivity. Rationale: Enzyme activity is highly dependent on the pH of the reaction medium, which affects the ionization state of amino acid residues in the active site.
Substrate/Product Inhibition 1. Substrate Concentration: Vary the initial substrate concentration. High substrate concentrations can sometimes lead to substrate inhibition. 2. Product Removal: If possible, remove the product as it is formed to avoid product inhibition. Rationale: The accumulation of substrate or product can sometimes inhibit the enzyme's activity.

Problem: Low Yield

Potential Cause Troubleshooting Steps & Rationale
Enzyme Denaturation 1. Temperature Control: Ensure the reaction temperature is within the optimal range for the enzyme. High temperatures can cause denaturation. 2. Solvent Choice: Avoid organic solvents that can denature the enzyme. If a co-solvent is necessary, use a minimal amount of a biocompatible solvent like DMSO or methanol. Rationale: Enzymes are sensitive to their environment and can lose their activity if not maintained under optimal conditions.
Low Enzyme Activity 1. Increase Enzyme Loading: A higher concentration of the enzyme will lead to a faster reaction rate. 2. Cofactor Presence: Ensure that any necessary cofactors (e.g., pyridoxal phosphate (PLP) for transaminases) are present in sufficient concentration.[10] Rationale: Many enzymes require cofactors for their catalytic activity.
Poor Substrate Solubility 1. Use of Co-solvents: As mentioned above, a small amount of a biocompatible co-solvent can be used to improve substrate solubility. 2. Substrate Analogs: Consider using a more soluble analog of your substrate if possible. Rationale: Poor substrate solubility in aqueous media is a common challenge in biocatalysis.

Frequently Asked Questions (FAQs)

Q1: How do I choose between organocatalysis, transition-metal catalysis, and biocatalysis for my synthesis?

A1: The choice depends on several factors:

  • Substrate Scope: Transition-metal catalysis often has a broader substrate scope. Organocatalysis is also quite versatile. Biocatalysis can be highly specific to certain substrate classes.

  • Reaction Conditions: Biocatalysis operates under the mildest conditions (aqueous buffer, room temperature). Organocatalysis is also generally mild. Transition-metal catalysis may require inert atmospheres and higher temperatures.

  • Cost and Availability: Organocatalysts are often cheaper and more readily available than many chiral ligands for transition-metal catalysts or purified enzymes.

  • Stereoselectivity: All three methods can achieve high enantioselectivity, but biocatalysis often provides the highest levels of selectivity.

A good strategy is to start with the most operationally simple and cost-effective method that is compatible with your substrate, which is often organocatalysis.

Q2: My reaction gives a good yield but poor diastereoselectivity. How can I improve it?

A2: Improving diastereoselectivity often involves fine-tuning the steric interactions in the transition state.

  • Catalyst Modification: Try a catalyst with a bulkier or more sterically demanding chiral environment.

  • Substrate Modification: If possible, modify the protecting groups on your substrates to be more sterically demanding.

  • Solvent Choice: The solvent can influence the preferred transition state geometry. Screening different solvents is recommended.

  • Temperature: Lowering the reaction temperature can often improve diastereoselectivity.[11]

Q3: How can I minimize catalyst deactivation and recycle my catalyst?

A3:

  • Transition-Metal Catalysts: Use high-purity, degassed reagents and solvents. Catalyst recycling can sometimes be achieved by precipitation or by using supported catalysts.

  • Organocatalysts: Many organocatalysts are robust and can be recovered by chromatography or extraction. Some can be immobilized on a solid support for easier recovery and reuse.[12]

  • Biocatalysts: Immobilizing the enzyme on a solid support is a common strategy for easy separation and reuse.

Q4: What is the impact of substrate purity on the outcome of my asymmetric reaction?

A4: Substrate purity is critical. Impurities can:

  • Poison the catalyst: This is especially true for transition-metal catalysts, where even trace amounts of certain impurities can completely inhibit the reaction.

  • Lead to side reactions: Impurities can react with the catalyst or reagents, leading to a lower yield of the desired product and making purification more difficult.

  • Affect stereoselectivity: Some impurities may interact with the catalyst in a way that disrupts the chiral environment, leading to lower enantioselectivity.

Always use highly purified substrates and reagents for the best results.

Data Presentation: Comparison of Catalytic Systems

The following table provides a general comparison of the three main catalytic systems for the asymmetric synthesis of β-amino acids.

Catalytic System Typical Reaction Types Advantages Disadvantages Typical ee%
Organocatalysis Mannich, Michael AdditionOperationally simple, robust, metal-freeCan require high catalyst loadings, sometimes lower turnover numbers80-99%
Transition-Metal Catalysis Hydrogenation, Conjugate AdditionHigh turnover numbers, broad substrate scopeSensitive to air and moisture, potential metal contamination90-99%
Biocatalysis Amination, ReductionExtremely high selectivity, mild conditions, environmentally friendlyNarrow substrate scope, potential for substrate/product inhibition>99%

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Mannich Reaction

This protocol is a general guideline and should be optimized for each specific substrate and catalyst combination.

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., proline derivative, 10 mol%).

  • Add the aldehyde (1.2 equivalents) and the imine (1.0 equivalent).

  • Add the anhydrous solvent (e.g., DMSO, 0.5 M).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Troubleshooting Low Enantioselectivity

Troubleshooting_ee Start Low Enantioselectivity (ee%) Observed Catalyst Step 1: Re-evaluate Catalyst Choice - Screen different catalyst backbones - Consider steric/electronic modifications Start->Catalyst Solvent Step 2: Optimize Solvent - Screen solvents of varying polarity - Ensure anhydrous conditions Catalyst->Solvent If ee% still low Temperature Step 3: Lower Reaction Temperature - Test a range from RT to -78°C Solvent->Temperature If ee% still low Concentration Step 4: Adjust Concentrations - Vary catalyst loading - Check substrate concentration Temperature->Concentration If ee% still low Success High ee% Achieved Concentration->Success If successful

Caption: A systematic approach to troubleshooting low enantioselectivity.

References

  • List, B. (2010). Asymmetric enamine catalysis. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • Zhu, C., Mandrelli, F., Zhou, H., Maji, R., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3312–3317. [Link]

  • Ganesan, D. (2019). SUGAR BASED γ-AMINO ALCOHOL ORGANOCATALYST FOR ASYMMETRIC MICHAEL ADDITION OF β-KETO ESTERS WITH NITROOLEFINS. International Journal of Research in Pharmaceutical Sciences, 10(4), 3565-3571. [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, R. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1324. [Link]

  • Pál, V., Kiss, L., & Fülöp, F. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Catalysts, 12(9), 1007. [Link]

  • Ganesan, D., & Kim, J. (2019). Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with β-Nitroolefins. Journal of the Korean Chemical Society, 63(3), 224-230. [Link]

  • Reaction condition optimization for catalytic asymmetric multicomponent synthesis of β³-amino amides. (n.d.). ResearchGate. [Link]

  • Weiner, B., Szymanski, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]

  • Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948. [Link]

  • Singh, O. V., & Han, H. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher, 4(3). [Link]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(21), 7819–7832. [Link]

  • Lou, S., & Schaus, S. E. (2008). Catalytic Diastereoselective Petasis Reactions. Journal of the American Chemical Society, 130(22), 6922–6923. [Link]

  • Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Ruan, Z., & Scheidt, K. A. (2022). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Angewandte Chemie International Edition, 61(12), e202116035. [Link]

  • A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. (2003). R Discovery. [Link]

  • Lee, S., & Kim, J. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Catalysts, 12(5), 478. [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. (2025). OSTI.GOV. [Link]

  • Enantioselective Synthesis of β-Amino Acids, Second Edition. (n.d.). ResearchGate. [Link]

  • Kashikura, W., Mori, K., & Akiyama, T. (2011). Chiral phosphoric acid catalyzed enantioselective synthesis of β-amino-α,α-difluoro carbonyl compounds. Organic Letters, 13(7), 1860–1863. [Link]

  • Chiral Phosphoric Acid Catalyzed Asymmetric Addition of 2-(Vinyloxy)ethanol to Imines and Applications of the Products. (2019). Organic Letters. [Link]

  • Villalona, J., Higgins, P. M., & Buller, A. R. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. Angewandte Chemie International Edition, 62(43), e202311189. [Link]

  • Advances in Transition Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Deadman, B. J., Isherwood, C. M., & O'Brien, P. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 338–346. [Link]

  • Cheon Research Lab - Chiral Phosphoric Acid C
  • Tang, W., & Zhang, X. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918–9919. [Link]

  • Li, F., Yang, L. C., Zhang, J., Chen, J. S., & Renata, H. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 60(32), 17821–17826. [Link]

  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Taking the 'high road' to renewable beta-amino acids. (2019). Nature. [Link]

  • Weiner, B., Szymanski, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]

  • Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical stereoselective synthesis of beta-branched alpha-amino acids through efficient kinetic resolution in the phase-transfer-catalyzed asymmetric alkylations. Organic Letters, 9(20), 3945–3948. [Link]

  • Catalytic, one-pot synthesis of beta-amino acids from alpha-amino acids. Preparation of alpha,beta-peptide derivatives. (2002). Semantic Scholar. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-278). Humana Press. [Link]

  • Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. (2005). Journal of the American Chemical Society. [Link]

  • Phase transfer catalysis (PTC). (2023). Operachem. [Link]

  • Highly Efficient Catalytic Synthesis of α-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair. (2001). SciSpace. [Link]

  • Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 25(24), 5851. [Link]

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Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for chiral amino acids

Advanced Validation Guide: Direct Chiral Stationary Phases vs. Pre-Column Derivatization for Amino Acid Enantiomer Analysis Introduction In modern pharmacokinetics and biomarker discovery, the enantiomeric resolution of...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Validation Guide: Direct Chiral Stationary Phases vs. Pre-Column Derivatization for Amino Acid Enantiomer Analysis

Introduction

In modern pharmacokinetics and biomarker discovery, the enantiomeric resolution of amino acids is no longer optional. While L-amino acids serve as the standard building blocks of proteins, trace D-amino acids are increasingly recognized as critical biomarkers for neurological function, renal disease, and bacterial infections[1]. The updated FDA and ICH Q2(R2) guidelines mandate rigorous, lifecycle-based validation for analytical procedures, emphasizing specificity, precision, and accuracy across the reportable range[2][3].

As a Senior Application Scientist, I frequently evaluate analytical strategies based on their robustness, matrix resilience, and throughput. This guide objectively compares the two dominant methodologies for chiral amino acid analysis: Direct Analysis utilizing Chiral Stationary Phases (CSPs) and Indirect Analysis via Pre-Column Derivatization.

Workflow Comparison

G Start Chiral Amino Acid Sample Split Method Selection Start->Split Direct Direct Analysis (Chiral Stationary Phase) Split->Direct High Throughput Indirect Indirect Analysis (Pre-Column Derivatization) Split->Indirect High Sensitivity CSP Crown Ether / Macrocyclic Antibiotic Column Direct->CSP Deriv Derivatization Reagent (e.g., OPA/NAC, (R)-BiAC) Indirect->Deriv LCMS1 LC-MS/MS Detection CSP->LCMS1 RP Achiral C18 Column Deriv->RP LCMS2 LC-MS/MS Detection RP->LCMS2

Workflow comparison of direct CSPs vs. indirect derivatization for chiral amino acids.

Direct Chiral Separation (Crown Ether / Macrocyclic Antibiotic CSPs)

The Causality of the Method: Direct separation utilizes columns such as CROWNPAK CR-I(+)/(-) or Chirobiotic T[1][4]. The fundamental mechanism relies on chiral crown ethers forming transient host-guest inclusion complexes with the primary amine of the amino acid. Chiral recognition is driven by steric hindrance and hydrogen bonding between the stationary phase and the substituents on the amino acid's asymmetric carbon. Because no chemical derivatization is required, sample preparation is minimized, completely eliminating the risk of reagent-induced racemization[5].

Self-Validating Protocol: LC-MS/MS with Column Switching To ensure this protocol acts as a self-validating system, we integrate Stable Isotope-Labeled Internal Standards (SIL-IS) to continuously monitor ion suppression, and utilize a dual-column switching valve to guarantee specificity against isobaric co-elutions[1][4].

Step-by-Step Methodology:

  • Sample Preparation & IS Spiking: Aliquot 10 µL of biological matrix (e.g., plasma). Add 10 µL of a U-13C,15N-labeled amino acid internal standard mix.

    • Causality: The SIL-IS co-elutes exactly with the target analytes, dynamically correcting for matrix-induced ionization suppression in the ESI source[4].

  • Protein Precipitation: Add 80 µL of ice-cold Acetonitrile/Methanol (50:50, v/v). Vortex for 30s, centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 50 µL of supernatant to an LC vial.

  • System Suitability Test (SST): Inject a resolution standard containing D/L-Leucine and D/L-Isoleucine.

    • Validation Check: The system automatically verifies that baseline resolution ( Rs​>1.5 ) is achieved. If Rs​<1.5 , the sequence halts, preventing the acquisition of invalid data[4].

  • LC-MS/MS Acquisition (Column Switching): Utilize a high-pressure switching valve to alternate between CR-I(+) and CR-I(-) columns.

    • Causality: Certain enantiomers (e.g., D-Thr and D-allo-Thr) share identical MRM transitions and co-elute on the (+) column, but are fully resolved on the (-) column. Switching columns ensures absolute specificity[1].

  • Data Processing: Quantify using the ratio of the analyte peak area to the SIL-IS peak area.

Indirect Separation (Pre-Column Derivatization)

The Causality of the Method: Indirect analysis involves reacting chiral amino acids with a chiral derivatizing agent, such as (R)-BiAC or o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine (NAC)[6][7]. This reaction converts enantiomers into diastereomers. Diastereomers possess distinctly different physicochemical properties (hydrophobicity, dipole moments), allowing them to be baseline-separated on highly efficient, standard achiral C18 columns[6]. Furthermore, derivatization significantly enhances the hydrophobicity and proton affinity of the analytes, drastically improving MS ionization efficiency to achieve attomole-level sensitivity[7].

Self-Validating Protocol: Pre-Column Derivatization LC-MS/MS To ensure the derivatization reaction is robust and complete, a derivatization control is embedded directly into the workflow.

Step-by-Step Methodology:

  • Sample Preparation & QC Spiking: Aliquot 10 µL of sample. Spike with 5 µL of L-Norvaline (Derivatization Control) and 5 µL of SIL-IS.

  • Buffering: Add 20 µL of 0.1 M Sodium Borate buffer (pH 9.5).

    • Causality: Primary amines must be deprotonated (existing as a free base) to act as effective nucleophiles during the derivatization reaction.

  • Derivatization: Add 20 µL of (R)-BiAC reagent (or OPA/NAC). Vortex and incubate at room temperature for 10 minutes[6][7].

  • Quenching & Acidification: Add 10 µL of 1% Formic Acid.

    • Causality: Lowering the pH quenches the reaction and stabilizes the newly formed diastereomers for positive-ion mode LC-MS/MS.

  • SST & Reaction Verification: Inject the sample onto the LC-MS/MS.

    • Validation Check: The system calculates the recovery of derivatized L-Norvaline. If recovery falls below 95%, the run is flagged for incomplete derivatization, preventing false negatives for trace D-amino acids.

  • LC-MS/MS Acquisition: Separate on a sub-2 µm C18 column using a rapid water/acetonitrile gradient with 0.1% formic acid.

ICH Q2(R2) Validation Framework Integration

Both methodologies must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and risk-based control strategies[2][8].

  • Specificity/Selectivity: Must demonstrate a lack of interference from the biological matrix. For direct methods, column switching proves specificity against isobaric interferences[1]. For indirect methods, the unique mass shift of the derivatization tag ensures selectivity[7].

  • Range & Linearity: Must be validated across the expected physiological range (e.g., 0.05 - 2.0% for trace D-enantiomers relative to L-enantiomers) with a correlation coefficient ( R2 ) > 0.998[9].

  • Accuracy & Precision: Assessed via spike-recovery experiments at three concentration levels (LQC, MQC, HQC). The self-validating SIL-IS ensures precision (RSD < 15%) even in the presence of severe matrix effects[10].

Quantitative Performance Comparison

ParameterDirect Separation (Crown Ether / Macrocyclic)Indirect Separation (Pre-Column Derivatization)
Primary Column Type Chiral Stationary Phase (e.g., CROWNPAK, Chirobiotic)Achiral Reverse Phase (e.g., C18, Core-Shell)
Sample Prep Time < 15 mins (Protein Precipitation only)30 - 45 mins (Incubation & Quenching required)
Analysis Time per Run 10 - 20 mins (may require column switching)3 - 10 mins (Rapid C18 gradients)
Sensitivity (LOD) Femtomole range (Moderate MS ionization)Attomole range (Enhanced by hydrophobic tags)
Resolution ( Rs​ ) 1.2 - 2.0 (Analyte dependent)> 2.0 (High efficiency of sub-2µm C18 columns)
Risk of Racemization Very Low (No harsh chemical reactions)Low to Moderate (pH/temperature dependent)
Best Suited For High-throughput screening, native state analysisUltra-trace biomarker detection, complex matrices

Conclusion

The choice between direct and indirect chiral amino acid analysis depends strictly on the Analytical Target Profile (ATP) defined during early development[9]. If the goal is high-throughput screening with minimal sample manipulation, Direct CSPs utilizing column-switching are superior[1]. Conversely, if the ATP demands ultra-high sensitivity (attomole level) in complex biological matrices, Pre-Column Derivatization with a reagent like (R)-BiAC paired with a standard C18 column provides unmatched ionization efficiency and baseline diastereomeric resolution[7].

Sources

Comparative

quantitative NMR for purity determination of amino acid derivatives

The Definitive Guide to Purity Determination of Amino Acid Derivatives: qNMR vs. Chromatographic Techniques As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Purity Determination of Amino Acid Derivatives: qNMR vs. Chromatographic Techniques

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characterizing amino acid derivatives (such as Fmoc-protected building blocks or esterified hydrochlorides like H-Ile-OMe.HCl). Establishing the absolute purity of these compounds is a critical quality attribute in peptide synthesis and drug development.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default methodology. However, because many aliphatic amino acids lack a native chromophore, HPLC often forces analysts into complex pre-column derivatization workflows[1]. Furthermore, HPLC is a relative technique—it requires a certified reference material (CRM) of the exact analyte to quantify concentration accurately.

This guide objectively compares HPLC with Quantitative Nuclear Magnetic Resonance (qNMR), detailing the mechanistic causality behind why qNMR has emerged as the gold standard for establishing the absolute purity of amino acid derivatives[2].

The Mechanistic Logic: Why qNMR Outperforms Mass Balance and HPLC

Traditional mass balance determines purity by subtracting all measured impurities (water, residual solvents, inorganic salts) from 100%. The causality of failure here is the assumption that all impurities are detected. If an impurity lacks a chromophore or co-elutes, the purity is artificially inflated.

qNMR flips this logic. It is a direct, absolute measurement. The fundamental physics of NMR dictate that the area under a specific proton resonance is directly proportional to the number of nuclei contributing to that signal, irrespective of the molecule's chemical structure[3]. By comparing the integral of the analyte to an internal standard (IS) of known purity, we can calculate the exact mass fraction of the target molecule without needing an analyte-specific reference standard[1].

Comparative Workflows

Workflow_Comparison cluster_qNMR qNMR: Absolute Purity cluster_HPLC HPLC-UV: Relative Purity Q1 Co-weigh Analyte & Universal IS Q2 Dissolve in D2O (pH Optimization) Q1->Q2 Q3 zg30 Pulse Program (D1 > 5×T1) Q2->Q3 Q4 Direct Integration & Purity Calculation Q3->Q4 H1 Procure Analyte-Specific Reference Standard H2 Pre-column Derivatization (e.g., FMOC-Cl) H1->H2 H3 Chromatographic Separation H2->H3 H4 Area Normalization (Extinction Coefficient Bias) H3->H4

Comparative workflows for purity determination: qNMR vs. HPLC-UV.

Comparative Data Analysis

When selecting an analytical strategy, one must balance precision, throughput, and the availability of reference materials. The table below synthesizes the operational and performance metrics of both techniques based on current metrological standards.

Table 1: Analytical Parameter Comparison for Amino Acid Derivatives

ParameterRP-HPLC-UV1H-qNMR
Quantification Principle Chromatographic retention & UV absorption coefficientNuclear spin resonance proportionality
Reference Standard Analyte-specific CRM strictly required[1]Universal Internal Standard (e.g., TSP, Benzoic Acid)[3]
Derivatization Often required (e.g., FMOC-Cl) for non-aromatic amino acids[1]Not required; direct measurement of native protons
Selectivity High (resolves structurally similar impurities)High (provides definitive structural elucidation)
Sensitivity (LOD) Very High (trace impurities detectable at <0.01%)Moderate (typically >0.1% impurity threshold)
Typical Precision (RSD) 0.5% – 2.0% (dependent on calibration curve)< 1.0% (highly reproducible gravimetric basis)[4]

While HPLC excels at trace impurity profiling, its reliance on extinction coefficients makes it vulnerable to quantification bias. qNMR provides a mathematically rigorous absolute purity value, making it the preferred method for certifying primary reference materials[2].

Step-by-Step Protocol: A Self-Validating qNMR Methodology

To ensure scientific integrity, a qNMR protocol must be a self-validating system. Every experimental choice must be driven by physical causality to prevent signal attenuation or overlap.

Step 1: Internal Standard (IS) Selection

  • Action: Select an SI-traceable internal standard such as Trimethylsilylpropanoic acid (TSP), Benzoic Acid, or Terephthalic Acid.

  • Causality: The IS must be chemically inert to the amino acid, highly pure, and possess distinct NMR resonances that do not overlap with the analyte's signals[3].

Step 2: Gravimetric Preparation & Solvent Optimization

  • Action: Co-weigh the amino acid derivative and the IS into a vial using a microbalance (0.01 mg resolution). Dissolve in a deuterated solvent (e.g., D₂O).

  • Causality: qNMR is fundamentally a gravimetric technique; weighing errors directly translate to purity errors[5]. For aromatic amino acids, adjusting the solution to pH 12 is critical to shift aromatic protons and prevent signal overlap[3]. To minimize the intense HDO solvent peak—which can obscure the α-proton signals of the amino acid—perform a solvent exchange via repeated lyophilization with D₂O[5].

Step 3: NMR Acquisition Parameters

  • Action: Acquire the ¹H-NMR spectrum using a standard 30° or 90° pulse program (e.g., zg30). Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons[5].

  • Causality: If D1 is too short, the nuclei will not fully return to thermal equilibrium between scans, resulting in truncated signal intensities and artificially low purity values[5]. Furthermore, do not use water suppression techniques (such as noesypr1d). Water suppression can inadvertently attenuate the analyte signals via spin diffusion or saturation transfer, skewing the quantitative integration[4].

Step 4: Integration and Purity Calculation

  • Action: Phase and baseline correct the spectrum manually. Integrate the target analyte peak ( Ix​ ) and the IS peak ( Istd​ ). Calculate absolute purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where N = number of protons, M = molar mass, W = weight, and P = purity).

Advanced Problem Solving: Overcoming Signal Overlap

The primary limitation of 1D ¹H-qNMR is the potential for impurity signals to overlap with the target quantitative peak. If an amino acid derivative contains a structurally related impurity that co-resonates, the integral will be artificially inflated.

To solve this, modern metrology employs ISC-HPLC-qNMR (Internal Standard Correction). In this hybrid approach, the bulk purity is first determined by qNMR. Then, the sample is run on HPLC to determine the relative ratio of the overlapping impurity. The relative molar sensitivity between the IS and the overlapping impurity is calculated, allowing the analyst to mathematically subtract the impurity's contribution from the total qNMR integral[2]. This synthesizes the absolute quantification power of NMR with the high-resolution separation of HPLC.

References

  • A Comparative Guide to Purity Analysis of H-Ile-OMe.HCl: HPLC vs. qNMR. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQlFFUe0YMs7JdnEBYqkeQMGVFen5HMIk61bzII767JMzyUI_GWx3C_qdhn05_DRSzyHchMa8cjTpfvk1BAOmieBEy_PBUKhCu-csgc7anOsjTJyUM-p2QX1UKihhJkNcgufLd7_WWGSpI0el_EBoBJGxsfJeEKhA69IDZgJhpaDGjn2r25sZ7O6NIgxyJPLp1PGjvhO9EI77JqneaL_-CVg==]
  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7YC0VvvQzEJVmOOd2eSwBqmFKsry-lNV2qoBugVFWcr8YkCnjtkrAzuP-f3nPHeS50qn-kbOjft7q7cy4jmjgcJ6mUdmVNBNzOs8r5uNS44drb_IaqO7elFAEju7MGmGheOoQIyAdu04KwbQ=]
  • Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaIrFLhfIX1_FW7MTK39vGyeV9FS3MpInk_Sypym-OhuP0Jw74k5RcVjxmwNdqoRysNij-IBaAsQ3ScMZ4TDHPLppW49pw2Hn21I9YBs1ULZWQfQoy86gZah7jwFgTySKsMKukbVUB4t0lIxoF78rnmuDu895prsg4E6Tv1Ivkf678I1NYycClAUBpQc179Ow8wBguckqyOSPfQ787UT9pFZ4st0ANFCY97Kwzt2Wqi7B1EUKefId9G-OZFkFgvLrtGdZM3JsI79ZrHoXuY5Xrt3bkHqu5zldOkDa3t4Ev-lgW4REkbmZIuRJUlw==]
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8FY283pZqGTUYtwFKv_V781lSrWEVgeLi82NRPYKjxGY_M487ZtCxdXGttn-11e5SGX4g6XhrO_8FXB1hSgKq23wWfqlos1cicN5987ZfI_yqPkhcYUjgwYHU0nqjNak=]
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Preprints.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUks_5N5Gnc9BKAdjbfWT3AYDsDsIaZkuHMaU7xhpUL25BPdt1N9BSQ6vS-VFNQ4nVvZAQwOd9Wr_MA5YkTekBGntUR0CsoW2VL7fpWhBKf8suoGSAdERPoFK1NcO557MhFCWv7FkFg26kPoVb7A==]

Sources

Validation

comparing the efficacy of different synthesis routes to beta-amino furans

Comparative Efficacy of Synthesis Routes to β -Amino Furans: A Technical Guide β -amino furans (3-aminofurans) are highly valued electron-rich heterocycles that serve as crucial building blocks in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Synthesis Routes to β -Amino Furans: A Technical Guide

β -amino furans (3-aminofurans) are highly valued electron-rich heterocycles that serve as crucial building blocks in medicinal chemistry and as versatile dienes in Diels-Alder cycloadditions. However, installing a nitrogen substituent at the C3 position of the furan ring is historically challenging. Traditional methods often suffer from harsh conditions, poor regioselectivity, and the instability of intermediates.

As application scientists push towards greener and more convergent methodologies, three modern synthetic routes have emerged as frontrunners. This guide objectively compares these alternatives, detailing their mechanistic efficacy, quantitative performance, and field-proven experimental protocols.

Mechanistic Evaluation of Key Synthetic Routes

Route A: Thiazolium-Mediated Multicomponent Reaction (MCR)

This metal-free approach utilizes a convergent annulation strategy. By exposing dimethyl acetylenedicarboxylate (DMAD) and an aldehyde to a thiazol-2-ylidene carbene (generated in situ from a commercially available thiazolium salt), researchers can bypass transition-metal catalysis entirely[1].

  • Efficacy Profile : The reaction is highly convergent, forming multiple bonds simultaneously via a spirocyclic intermediate. It is particularly effective for highly functionalized derivatives but requires strict cryogenic control to manage the highly reactive carbene intermediate[1].

Route B: Copper-Catalyzed A³-Coupling in Ionic Liquids

This route represents a leap forward in green chemistry. It employs a one-pot, three-component reaction of 2-ketoaldehydes, secondary amines, and terminal alkynes using a simple CuI catalyst suspended in the ionic liquid [bmim][PF6][2].

  • Efficacy Profile : The ionic liquid acts as both a highly polar solvent and a stabilizing matrix for the Cu(I) catalyst. This eliminates the need for volatile organic solvents and allows the catalyst system to be recycled up to six times with only a marginal decrease in activity[3].

Route C: LDA-Promoted Cascade Cyclization of Enaminones

For rapid library generation, the 4 constructs 3-amino furans directly from enaminones and aldehydes[4].

  • Efficacy Profile : LDA selectively lithiates the enaminone, triggering a cascade β -metalation/addition/cyclization. It boasts the fastest reaction times (< 2 hours) and accommodates a remarkably broad substrate scope[4].

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three primary synthetic routes, providing a quick-reference benchmark for process scale-up.

Synthesis RouteKey ReagentsCatalyst / SolventTemp & TimeTypical YieldKey Advantage
Thiazolium MCR Aldehyde, DMAD, Thiazolium saltNaH / CH₂Cl₂-78 °C to 0 °C (4-8 h)65 - 85%Metal-free, convergent annulation[1]
CuI A³-Coupling 2-Ketoaldehyde, 2° Amine, AlkyneCuI / [bmim][PF6]Room Temp (7 h)75 - 92%High recyclability, green solvent[2]
LDA Cascade Enaminones, AldehydesLDA / THF-78 °C to RT (< 2 h)70 - 95%Extremely rapid, broad substrate scope[4]

Visualizing the Synthetic Workflows

To better understand the logistical and mechanistic flow of the two most distinct methodologies (Metal-Free vs. Green Catalysis), review the pathway diagrams below.

G N1 Thiazolium Salt + NaH N2 Thiazol-2-ylidene (Carbene) N1->N2 Deprotonation (-78°C) N3 Intermediate Adduct N2->N3 + Aldehyde N4 Spirocyclic Intermediate N3->N4 + DMAD N5 3-Aminofuran Derivative N4->N5 Ring Opening & Hydrolysis

Mechanistic pathway of thiazolium-mediated 3-aminofuran synthesis.

G S1 2-Ketoaldehyde + 2° Amine + Alkyne S3 A3-Coupling & Cyclization S1->S3 S2 CuI in [bmim][PF6] S2->S3 S4 Diethyl Ether Addition S3->S4 Reaction Complete (7h) S5 Filtration Phase S4->S5 Precipitation S6 Pure 3-Aminofuran S5->S6 Isolate Product S7 Recovered CuI/[bmim][PF6] S5->S7 Recycle Catalyst S7->S2 Reuse (up to 6x)

Workflow for the CuI-catalyzed synthesis of 3-aminofurans in ionic liquid.

Self-Validating Experimental Protocols

The following methodologies are annotated with the underlying physical and chemical causality to ensure scientists understand why specific parameters are chosen, thereby ensuring a self-validating workflow.

Protocol A: Thiazolium-Mediated Multicomponent Synthesis

Target : Highly functionalized 3-aminofurans via a metal-free pathway[3]. Materials : Thiazolium salt (1 mmol), NaH (2 mmol), Aldehyde (0.5 mmol), DMAD (0.75 mmol), Anhydrous CH₂Cl₂.

  • Carbene Generation : To a solution of the thiazolium salt in anhydrous CH₂Cl₂ under an inert atmosphere, add NaH at -78 °C. Stir for 15 minutes[3].

    • Causality: NaH acts as a strong base to deprotonate the thiazolium salt, generating the thiazol-2-ylidene carbene in situ. The -78 °C cryogenic condition is absolutely critical; it stabilizes the highly reactive zwitterionic species and prevents premature dimerization[3].

  • Nucleophilic Addition : Add a solution of the aldehyde and DMAD in CH₂Cl₂ dropwise to the reaction mixture[3].

    • Causality: The carbene acts as a nucleophile, attacking the aldehyde to form an intermediate adduct. This adduct subsequently reacts with DMAD to form the spirocyclic intermediate[1].

  • Cyclization & Rearrangement : Stir the reaction for 2 hours at -78 °C, then allow it to warm to 0 °C and stir for an additional 2-6 hours[3].

    • Causality: Warming the reaction provides the thermal activation energy necessary for the selective ring-opening of the spirocycle. This is followed by hydrolyzation to furnish the stable 3-aminofuran[1].

  • Quench & Isolate : Quench the reaction by adding saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over anhydrous sodium sulfate, and purify via column chromatography[3].

    • Causality: A mild basic quench (NaHCO₃) is required to safely neutralize any remaining reactive species without degrading the electron-rich furan product, which is highly susceptible to decomposition under strongly acidic conditions.

Protocol B: CuI-Catalyzed A³-Coupling in Ionic Liquid

Target : Scalable, green synthesis of 3-aminofurans with catalyst recyclability[2]. Materials : 2-ketoaldehyde (1 mmol), secondary amine (1 mmol), terminal alkyne (1 mmol), CuI (5 mol%), [bmim][PF6] (2 mL).

  • Reaction Assembly : In a reaction vessel, combine the 2-ketoaldehyde, secondary amine, terminal alkyne, and CuI in [bmim][PF6][3].

    • Causality: The ionic liquid [bmim][PF6] acts as both a highly polar solvent and a stabilizing matrix for the Cu(I) catalyst. This facilitates the tandem A³-coupling without the need for volatile, toxic organic solvents[2].

  • Tandem Cyclization : Stir the reaction mixture for approximately 7 hours at room temperature[3].

    • Causality: The room-temperature condition prevents the degradation of sensitive functional groups that typically occurs in high-heat classical Paal-Knorr syntheses. The reaction proceeds via a one-pot multicomponent coupling followed by an intramolecular cyclization[2].

  • Product Precipitation : Upon completion (verified by TLC showing consumption of the alkyne), add diethyl ether directly to the mixture[3].

    • Causality: The 3-aminofuran product is highly soluble in ether, whereas the CuI/[bmim][PF6] catalytic system is completely insoluble. This induces an immediate biphasic separation, allowing the product to precipitate or easily partition without a messy aqueous workup[3].

  • Filtration & Catalyst Recovery : Isolate the 3-aminofuran product by filtration. Retain the ionic liquid phase[3].

    • Causality: The retained [bmim][PF6]/CuI system can be dried under vacuum and reused for up to six consecutive cycles with only a marginal decrease in catalytic activity, ensuring exceptional atom economy and aligning with green chemistry principles[3].

References

  • BenchChem. "Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Aminofurans." BenchChem.3

  • Nair, V., et al. "Thiazolium-Mediated Multicomponent Reactions: A Facile Synthesis of 3-Aminofuran Derivatives." American Chemical Society. 1

  • Kong, L., et al. "LDA-Promoted Synthesis of 3-Amino Furans by Selective Lithiation of Enaminones." The Journal of Organic Chemistry (ACS Publications). 4

  • Guguloth, V., et al. "One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system." Organic & Biomolecular Chemistry (RSC Publishing). 2

Sources

Comparative

In Vitro Assay Validation for Novel Furan Compounds: A Comparative Guide on EGFR Kinase Inhibition

The furan scaffold—a five-membered aromatic heterocycle containing an oxygen atom—has cemented its status as a "privileged scaffold" in modern medicinal chemistry[1]. Its unique stereoelectronic properties allow it to ac...

Author: BenchChem Technical Support Team. Date: March 2026

The furan scaffold—a five-membered aromatic heterocycle containing an oxygen atom—has cemented its status as a "privileged scaffold" in modern medicinal chemistry[1]. Its unique stereoelectronic properties allow it to act as a highly effective bioisostere for phenyl and thiophene rings, offering distinct polarity and hydrogen-bonding capabilities that enhance target affinity and metabolic stability[1],[2]. Recently, novel furan derivatives have emerged as potent anti-cancer agents, specifically demonstrating high efficacy as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro performance of a highly promising novel furan series (designated NFS-1 and NFS-2 ) against established clinical standards (Erlotinib and Gefitinib). Beyond simply listing procedures, this guide deconstructs the causality behind our assay design, providing a self-validating framework for rigorous in vitro target validation[4].

Mechanistic Rationale & Pathway Targeting

EGFR is a transmembrane receptor tyrosine kinase that regulates critical cellular processes, including proliferation and survival[5]. Dysregulation via mutations (e.g., L858R, T790M) hyperactivates downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways[3],[6]. Furan derivatives exert their anti-cancer effects by acting as ATP-competitive inhibitors, binding directly to the active conformation of the EGFR kinase domain and halting autophosphorylation[6].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Binds & Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Furan Novel Furan Inhibitor Furan->EGFR ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1: EGFR signaling cascade and targeted ATP-competitive inhibition by novel furan derivatives.

Comparative Efficacy: Quantitative Data Analysis

To establish the therapeutic index of our novel furan compounds, we benchmarked them against first-generation EGFR inhibitors. The data below summarizes the half-maximal inhibitory concentration ( IC50​ ) across isolated biochemical assays and cell-based viability models[7],[8].

Table 1: Comparative In Vitro Profiling of Furan Derivatives vs. Standard TKIs
Compound / InhibitorChemical ClassEGFR WT IC50​ (nM)EGFR L858R/T790M IC50​ (nM)A549 Cell Viability IC50​ (µM)
Erlotinib Quinazoline2.0 ± 0.3> 10,00012.5 ± 1.2
Gefitinib Quinazoline2.5 ± 0.4> 10,00015.0 ± 1.5
NFS-1 Furan-Pyrimidine0.8 ± 0.145.2 ± 3.12.1 ± 0.3
NFS-2 Aryl-Furan1.2 ± 0.212.5 ± 1.80.9 ± 0.1

Data Interpretation: The novel furan derivatives (NFS-1 and NFS-2) demonstrate superior potency against the double-mutant (L858R/T790M) EGFR variant compared to Erlotinib and Gefitinib, translating to enhanced anti-proliferative activity in the A549 non-small cell lung cancer (NSCLC) cell line[8].

Self-Validating Experimental Protocol: Luminescence-Based Kinase Assay

To generate the biochemical data above, we utilized a luminescence-based ADP detection platform (e.g., ADP-Glo™). This method is preferred over radiometric assays because it offers a safer, high-throughput alternative while maintaining exceptional sensitivity by measuring the direct accumulation of ADP[9].

The Causality of Assay Design

Every step in the following protocol is engineered to prevent artifactual data and ensure a self-validating system:

  • ATP Concentration at Km​ : By setting the ATP concentration near its Michaelis constant ( Km​ ) for the specific EGFR variant, we balance signal generation with the sensitivity required to detect ATP-competitive furan inhibitors[8].

  • Solvent Control: Furan derivatives are hydrophobic and require DMSO for solubilization. However, we strictly cap the final DMSO concentration at ≤1% to prevent solvent-induced denaturation of the kinase domain[6].

  • Equilibrium Pre-incubation: Bulky furan substitutions can lead to slow-binding kinetics. Pre-incubating the enzyme and inhibitor ensures thermodynamic equilibrium is reached, preventing the underestimation of compound potency[8].

Step-by-Step Methodology

Step 1: Reagent and Compound Preparation

  • Prepare a 10 mM stock of the furan compound in 100% DMSO.

  • Perform a 3-fold serial dilution in a 96-well plate using 100% DMSO, then dilute 1:100 in Kinase Assay Buffer (20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT) to achieve a final DMSO concentration of 1%[8].

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Add 5 µL of the diluted furan compound (or 1% DMSO for the positive control) to a 384-well low-volume plate.

  • Add 10 µL of recombinant EGFR enzyme (diluted to 2-5 nM in Kinase Buffer)[8].

  • Critical Step: Incubate at 25°C for 30 minutes to allow the inhibitor to fully occupy the ATP-binding pocket[8].

Step 3: Kinase Reaction Initiation

  • Initiate the reaction by adding 10 µL of a master mix containing ATP (15 µM final) and Poly(Glu,Tyr) peptide substrate (5 µM final)[8],[6].

  • Incubate the plate at 30°C for 60 minutes to ensure linear reaction kinetics[6].

Step 4: Unreacted ATP Depletion

  • Add 25 µL of ATP Depletion Reagent to all wells. This halts the kinase reaction and degrades any unreacted ATP, effectively eliminating background noise[9].

  • Incubate at room temperature for 40 minutes[9].

Step 5: ADP Detection and Data Acquisition

  • Add 50 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which immediately drives a luciferase-mediated luminescent reaction[5],[9].

  • Incubate for 30 minutes at room temperature, then measure luminescence using a microplate reader (integration time 0.5-1 second)[5],[9].

  • Calculate the IC50​ using a non-linear regression curve fit (log[inhibitor] vs. response, variable slope)[8].

Assay_Workflow Prep 1. Reagent Prep (DMSO ≤ 1%) Kinase 2. Kinase Reaction (EGFR + ATP) Prep->Kinase Depletion 3. Unreacted ATP Depletion Kinase->Depletion Detection 4. ADP to ATP Conversion Depletion->Detection Analysis 5. Luminescence Readout Detection->Analysis

Fig 2: Step-by-step workflow for the self-validating luminescent ADP-Glo EGFR kinase assay.

Conclusion

The rigorous in vitro validation of novel furan compounds requires a deep understanding of both the chemical properties of the furan scaffold and the kinetic behavior of the target kinase. By employing a tightly controlled, luminescence-based ADP detection assay, researchers can confidently benchmark the potency of furan-based TKIs against established clinical standards, paving the way for the development of next-generation therapeutics targeting resistant mutant kinases.

References
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL:[Link]

  • Methods EGFR Biochemical Assays Source: The Royal Society of Chemistry URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Correlating In Silico and In Vitro Data for Furan Derivatives

Introduction: Bridging the Digital and Biological Divide in Drug Discovery The furan ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Digital and Biological Divide in Drug Discovery

The furan ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In the modern drug discovery paradigm, the journey from a promising chemical entity to a clinical candidate is a meticulous process of iterative design, prediction, and validation. This guide provides an in-depth comparison of in silico (computational) and in vitro (laboratory-based) methodologies for the evaluation of furan derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices, validated protocols, and a framework for critically evaluating the correlation between predictive models and real-world biological data.

The core principle underpinning this dual approach is efficiency and foresight. In silico methods allow for the rapid, cost-effective screening of vast virtual libraries of furan derivatives, prioritizing compounds with the highest probability of desired biological activity and favorable pharmacokinetic profiles.[3][4] However, these predictions are models of reality, not reality itself. In vitro assays provide the essential biological validation, confirming the predicted activity and offering deeper insights into the mechanism of action.[5] A strong correlation between these two domains is the hallmark of a successful and efficient drug discovery program.

Part 1: The In Silico Toolkit for Furan Derivative Analysis

Computational tools are indispensable for creating initial hypotheses and prioritizing synthetic efforts. The selection of an appropriate in silico model is contingent on the therapeutic target and the specific biological question being addressed.

Quantitative Structure-Activity Relationship (QSAR)

Expertise & Experience: QSAR modeling is a powerful statistical method used to establish a mathematical relationship between the chemical structure of a series of furan derivatives and their biological activity.[6][7] The fundamental premise is that the activity of a compound is a direct function of its physicochemical properties. For furan derivatives, QSAR models can predict activities ranging from antimicrobial efficacy to corrosion inhibition.[3][6] A robust QSAR model, characterized by a high squared correlation coefficient (r²), can be a valuable tool for predicting the potency of newly designed, unsynthesized furan derivatives.[8]

Causality Behind Experimental Choices: When developing a QSAR model, the choice of molecular descriptors is critical. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP).[9] For furan derivatives, which can undergo metabolic activation, including descriptors related to electronic character is crucial for predicting potential toxicity. The statistical validation of the model, typically through internal and external validation sets, is a non-negotiable step to ensure its predictive power and avoid overfitting.

Molecular Docking

Expertise & Experience: Molecular docking simulates the interaction between a ligand (the furan derivative) and the binding site of a target protein.[10][11] This technique provides invaluable insights into the binding mode, affinity, and specificity of a compound. For example, docking studies have been successfully used to predict the inhibitory activity of furan derivatives against targets like the EGFR tyrosine kinase in cancer or essential enzymes in bacteria like E. coli.[10][12]

Causality Behind Experimental Choices: The accuracy of a docking simulation is heavily dependent on the quality of the protein crystal structure and the chosen scoring function. It is imperative to use a high-resolution crystal structure from the Protein Data Bank (PDB). The scoring function, which estimates the binding affinity (e.g., GlideScore, GScore), should be validated for the specific protein family under investigation.[10][13] As a self-validating system, a standard protocol involves redocking the co-crystallized ligand into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose provides confidence in the docking protocol's ability to reproduce the experimental binding mode.

ADMET Prediction

Expertise & Experience: A compound's biological activity is meaningless if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the "drug-likeness" of a compound.[4][14] These models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity.[14][15] Early-stage ADMET profiling helps to flag compounds that are likely to fail later in development, saving significant time and resources.

Causality Behind Experimental Choices: ADMET prediction is often based on a combination of empirical rules, such as Lipinski's Rule of Five, and more complex machine learning models trained on large datasets of experimental data.[14] When evaluating furan derivatives, it is important to use models that have been trained on diverse chemical sets, including other heterocyclic compounds, to ensure the predictions are relevant.[16]

Part 2: The In Vitro Validation Workflow

In vitro experiments are the cornerstone of biological validation. They provide the empirical data needed to confirm or refute the hypotheses generated by in silico models.

Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)

Expertise & Experience: The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18] It is a workhorse in cancer research for determining the cytotoxic effects of novel compounds like furan derivatives on cancer cell lines.[5][19] The assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[20] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Trustworthiness: A properly conducted MTT assay is a self-validating system. It must include both a negative control (vehicle-treated cells, typically DMSO) and a positive control (a known cytotoxic agent). This allows for the accurate determination of the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Antimicrobial Susceptibility Testing (e.g., MIC Assay)

Expertise & Experience: For furan derivatives designed as antimicrobial agents, the Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining potency.[21][22] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[23][24] This assay can be performed using broth microdilution or agar dilution methods.[23]

Trustworthiness: The reliability of MIC data depends on strict adherence to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21] This includes using a standardized inoculum of the microorganism, appropriate growth media, and defined incubation conditions.[25] Including a quality control strain with a known MIC for a standard antibiotic ensures the validity of the experimental run.

Part 3: The Correlation Workflow: From Prediction to Validation

The ultimate goal is to establish a robust correlation between the in silico predictions and the in vitro results. This iterative process is central to modern, efficient drug discovery.

Correlation_Workflow cluster_insilico In Silico Phase cluster_invitro In Vitro Phase cluster_analysis Analysis & Refinement furan_lib Virtual Furan Derivative Library qsar QSAR Modeling (Activity Prediction) furan_lib->qsar docking Molecular Docking (Binding Affinity Prediction) furan_lib->docking admet ADMET Prediction (Drug-Likeness) qsar->admet docking->admet synthesis Compound Synthesis (Prioritized Candidates) admet->synthesis Prioritization correlation Correlation Analysis (In Silico vs. In Vitro Data) cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) synthesis->antimicrobial cytotoxicity->correlation antimicrobial->correlation sar Structure-Activity Relationship (SAR) correlation->sar refinement Lead Optimization (Iterative Design) sar->refinement refinement->furan_lib New Hypotheses

Caption: A workflow diagram illustrating the iterative process of correlating in silico predictions with in vitro experimental validation for the discovery and optimization of furan derivatives.

Part 4: Data Comparison and Interpretation

A strong positive correlation between predicted and experimental values builds confidence in the in silico models. However, discrepancies are common and often provide valuable learning opportunities.

Table 1: Comparison of Predicted and Experimental Anticancer Activity for a Series of Furan Derivatives

Compound IDPredicted Activity (PASS Online)[26]Predicted Binding Affinity (Docking Score)In Vitro Cytotoxicity IC50 (µM) vs. MCF-7 Cells[19]
Furan-A Pa: 0.75 (High Probability)-8.5 kcal/mol2.96
Furan-B Pa: 0.71 (High Probability)-8.2 kcal/mol4.06
Furan-C Pa: 0.55 (Moderate Probability)-7.1 kcal/mol15.8
Furan-D Pa: 0.42 (Low Probability)-6.3 kcal/mol> 50

(Note: Data is illustrative and compiled from multiple sources for comparison purposes. Pa = Probability to be active.)

Interpreting Discrepancies:

  • Model Limitations: An in silico model might fail to account for factors like compound solubility or metabolic pathways. For instance, some furan derivatives can be metabolized into reactive intermediates, leading to toxicity that is not predicted by simple docking or QSAR models.[27]

  • Experimental Variability: In vitro assays have inherent variability. Ensuring robust experimental design with appropriate controls and replicates is crucial to minimize this.[24]

  • Off-Target Effects: A compound may show potent in vitro activity through a mechanism of action different from the one modeled in silico. This highlights the importance of secondary assays to elucidate the true mechanism.

Part 5: Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following are detailed, step-by-step protocols for key experiments.

In Silico Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Download the target protein's crystal structure (e.g., from the RCSB PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Define the binding site by creating a grid box encompassing the active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the furan derivative.

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein, ligand, and grid box configuration files.[14]

    • The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Analysis:

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera).

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the furan derivative and the protein's active site residues.[11]

In Vitro Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7) to logarithmic growth phase.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well (in 100 µL of medium).[1][19]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the furan derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[28][29]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][29]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[28]

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 540-570 nm.[29]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The strategic integration of in silico and in vitro methodologies is paramount for the efficient discovery and development of novel furan-based therapeutics. Computational models provide a powerful lens for prioritizing candidates, while in vitro assays offer the indispensable ground truth of biological activity. A strong correlation between these domains validates the predictive models and accelerates the journey towards lead optimization. Future advancements in artificial intelligence and machine learning will undoubtedly enhance the predictive power of in silico tools, further bridging the gap between digital prediction and biological reality. However, the principles of rigorous experimental design, self-validating protocols, and critical data interpretation will remain the bedrock of sound scientific practice in the quest for new medicines.

References

  • Ahmed, M. A., & Ahmed, M. F. (2020). Design, Synthesis, and Molecular Docking Studies of 2‐(Furan‐2‐yl)quinazolin‐4‐one Derivatives as Potential Antiproliferative Agents. Scilit. Retrieved from [Link]

  • Qasim, M. K., & Khalil, R. A. (2023). EMPLOYMENT OF IN SILICO IN PREDICTION OF FURAN DERIVATIVES AS EFFICIENT CORROSION INHIBITORS FOR MILD STEEL IN ACIDIC MEDIA. Chemistry Journal of Moldova, 18(2), 84-93. Retrieved from [Link]

  • Manolov, S., Bojilov, D., Vasileva, P., Nikolova, S., Yordanova, S., & Nedialkov, P. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6563. Retrieved from [Link]

  • Abdel-Maksoud, M. S., El-Gamal, K. M., El-Telbani, E. M., & El-Sayed, W. M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2606. Retrieved from [Link]

  • Khan, S., Tajir, H., Bagwan, A., & Shaikh, M. A. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. Retrieved from [Link]

  • Abdel-Maksoud, M. S., El-Gamal, K. M., El-Telbani, E. M., & El-Sayed, W. M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2606. Retrieved from [Link]

  • Qasim, M. K., & Khalil, R. A. (2023). Employment of in silico in prediction of furan derivatives as efficient corrosion inhibitors for mild steel in acidic media. Chemistry Journal of Moldova, 18(2), 84-93. Retrieved from [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]

  • Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research, 53(3s), s393-s401. Retrieved from [Link]

  • Gorniak, I., et al. (2023). In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. Scientific Reports, 13(1), 21397. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-Δ2-pyrazoline Derivatives. Pharmaceuticals, 16(1), 7. Retrieved from [Link]

  • Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. Retrieved from [Link]

  • Zanatta, N., et al. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(5), 1947-1958. Retrieved from [Link]

  • Manolov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6563. Retrieved from [Link]

  • Qasim, M. K., & Khalil, R. A. (2023). Employment of in silico in prediction of furan derivatives as efficient corrosion inhibitors for mild steel in acidic media. ResearchGate. Retrieved from [Link]

  • Jays, J., et al. (2020). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. ResearchGate. Retrieved from [Link]

  • Islam, M. R., et al. (2023). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PLoS ONE, 18(3), e0282928. Retrieved from [Link]

  • Li, C., et al. (2018). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Oncology Letters, 15(4), 5131-5138. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Retrieved from [Link]

  • Jays, J., et al. (2022). IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL FURAN-AZETIDINONE HYBRIDS AS POTENTIAL ANTI-CANCER AGENTS. International Journal of Pharmaceutical Sciences and Research, 13(7), 2824-2834. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. ResearchGate. Retrieved from [Link]

  • Gómez Camacho, A. C., et al. (2022). In vitro and in vivo toxicity of selected furanones. ResearchGate. Retrieved from [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Sharma, R., et al. (2024). Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. Current Pharmaceutical Design, 30. Retrieved from [Link]

  • Kumar, A., et al. (2024). In Vitro and In Silico Structure-Based Discovery of Furan-Chalcones as Potent Urease Inhibitors. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents. Molecules, 29(11), 2548. Retrieved from [Link]

  • LITFL. (2020). Minimum Inhibitory Concentration. LITFL. Retrieved from [Link]

  • Boulebd, H., & Gherib, A. (2019). QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. Journal of Molecular Structure, 1181, 35-44. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-8. Retrieved from [Link]

  • Cárdenas-Vargas, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6524. Retrieved from [Link]

  • Lone, M. N., et al. (2024). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-16. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-3-Amino-4-(2-furyl)-butyric acid

Comprehensive Safety and Operational Guide for Handling (S)-3-Amino-4-(2-furyl)-butyric acid in Peptide Synthesis As drug development increasingly focuses on complex protein-protein interactions (such as the p53/MDM2 pat...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (S)-3-Amino-4-(2-furyl)-butyric acid in Peptide Synthesis

As drug development increasingly focuses on complex protein-protein interactions (such as the p53/MDM2 pathway), the use of specialized unnatural amino acids like (S)-3-Amino-4-(2-furyl)-butyric acid (CAS: 270263-05-3; HCl salt CAS: 332061-94-6) has become standard in synthesizing peptidomimetic macrocycles[1].

Handling this chiral building block requires strict adherence to safety protocols. Because it is supplied as a fine, lyophilized, or crystalline powder, it poses a significant inhalation risk. Furthermore, the furan moiety can be sensitive to oxidation and may cause respiratory and dermal irritation. This guide provides self-validating, step-by-step protocols to ensure safe handling, operational efficiency, and regulatory compliance.

Hazard Profile & Causality

To design an effective safety protocol, we must first understand the physicochemical behavior of the compound:

  • Aerosolization Risk: Unnatural amino acids are highly prone to electrostatic charge buildup. When manipulated with standard plastic tools, the powder can easily aerosolize, bypassing standard physical barriers and entering the respiratory tract.

  • Chemical Reactivity: The furan ring is an electron-rich heterocycle. While stable under standard storage conditions, exposure to strong oxidizers or aerosolized inhalation can lead to mucosal irritation.

  • Engineering Controls: Relying solely on Personal Protective Equipment (PPE) is insufficient. The primary defense must be a properly calibrated chemical fume hood to capture airborne particulates before they reach the operator's breathing zone[2].

Quantitative PPE Specifications

The following protective measures are mandatory. Every choice is dictated by the specific vulnerabilities exposed during solid-phase peptide synthesis (SPPS) workflows.

PPE CategorySpecificationOperational Causality
Hand Protection 100% Nitrile Gloves (min. 4 mil thickness)Nitrile provides a robust barrier against solid amino acid derivatives and incidental contact with highly permeating SPPS solvents (e.g., DMF, NMP).
Eye Protection ANSI Z87.1-compliant Safety GogglesPrevents fine powder aerosols from contacting the ocular mucosa, which can cause severe, immediate irritation.
Body Protection Flame-resistant (FR) or 100% Cotton Lab CoatPrevents particulate accumulation on street clothing and mitigates static charge generation.
Respiratory / Engineering Chemical Fume Hood (80–100 fpm face velocity)Optimal face velocity ensures containment of volatile fumes and fine powders without creating turbulent eddies that could blow the powder back at the operator[3].

Step-by-Step Operational Workflows

A. Weighing and Transfer Protocol

This protocol is designed as a self-validating system: you cannot proceed to the next step without verifying the safety conditions of the current one.

  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood is operational. The air gauge must indicate a face velocity between 80 and 100 linear feet per minute (fpm)[3].

  • Static Mitigation: Pass an anti-static bar or ionizing gun over the analytical balance and the chemical container. Causality: Eliminating the electrostatic charge prevents the powder from "jumping" off the spatula and dispersing into the hood's airflow.

  • Container Preparation: Place a pre-tared, sealable glass vial on the balance. Do not use open polystyrene weigh boats, as plastic exacerbates static cling and increases aerosolization risks[4].

  • Transfer: Using a grounded, static-free micro-spatula, carefully transfer the (S)-3-Amino-4-(2-furyl)-butyric acid powder into the vial. Keep all materials at least six inches behind the sash opening[5].

  • Sealing: Cap the vial tightly before removing it from the fume hood environment to transport it to the automated peptide synthesizer.

B. Spill Cleanup Protocol

In the event of an accidental release, immediate containment is critical to prevent laboratory-wide contamination.

  • Immediate Isolation: If a powder spill occurs, immediately lower the fume hood sash to minimize exposure to the broader laboratory environment[5].

  • Avoid Dry Sweeping (Critical): Never use a brush or dry paper towel. Causality: Dry sweeping mechanically aerosolizes the fine furan-derivative powder, transforming a localized spill into a severe inhalation hazard[6].

  • Wet-Wipe Decontamination: Dampen a disposable laboratory wipe with water or a compatible mild solvent (e.g., 70% ethanol). Gently place the wipe over the spilled powder to absorb it without generating dust.

  • Surface Cleaning: Wipe the area inward from the edges of the spill to prevent spreading. Follow up by washing the hood surface with a standard laboratory detergent and water.

  • Waste Segregation: Dispose of all contaminated wipes and gloves in a designated solid hazardous waste container[4].

C. Disposal Plan
  • Classification: Treat all unreacted (S)-3-Amino-4-(2-furyl)-butyric acid as solid hazardous organic waste.

  • Segregation: Do not mix with halogenated waste unless the compound has been dissolved in a halogenated solvent (e.g., Dichloromethane) during the synthesis process.

  • Containment: Store in a leak-proof, clearly labeled high-density polyethylene (HDPE) container.

  • Final Disposal: Route to an approved environmental health and safety (EHS) facility for high-temperature incineration[6].

Operational Workflow Visualization

SafeHandling A Hazard Assessment: (S)-3-Amino-4-(2-furyl)-butyric acid B Engineering Controls: Verify Fume Hood (80-100 fpm) A->B C Don PPE: Nitrile, Goggles, Lab Coat B->C D Weighing & Transfer: Anti-static tools, closed vials C->D E Peptide Synthesis Workflow (SPPS / Macrocyclization) D->E F Spill Event Detected? D->F Accidental Release H Solid Waste Disposal (Incineration) E->H Waste Generation F->E No G Wet-Wipe Decontamination (No Dry Sweeping) F->G Yes G->H

Safe handling and exposure mitigation workflow for furan-derivative amino acids.

References

  • WO2013123266A1 - Peptidomimetic macrocycles Google Patents URL
  • Occupational Safety and Health Administration (OSHA)
  • Occupational Safety and Health Administration (OSHA)
  • National Center for Biotechnology Information (NCBI Bookshelf)
  • 1910.
  • EHS: Laboratory Safety: Chemical Hygiene Program: Exhaust Systems University of Rochester URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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